molecular formula C11H11N3O2 B079178 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-93-4

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

货号: B079178
CAS 编号: 14678-93-4
分子量: 217.22 g/mol
InChI 键: APMQYFHSZSHAOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a high-value pyrazole-carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and versatile building block for the construction of more complex heterocyclic systems. Its core structure, featuring a carboxylic acid moiety and an amino group on the pyrazole ring, allows for diverse chemical modifications, enabling the development of targeted molecular libraries. Researchers primarily utilize this compound in the synthesis of potential pharmacologically active agents, with published investigations exploring its incorporation into molecules that modulate various enzyme targets, including kinases. The 4-methylphenyl substituent contributes to specific hydrophobic interactions within biological systems, making derivatives of this compound particularly relevant for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Available for research applications, this product is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, empowering scientists to advance their exploratory synthesis and drug discovery programs with confidence.

属性

IUPAC Name

5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQYFHSZSHAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404251
Record name 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-93-4
Record name 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid

Introduction

This compound is a substituted aminopyrazole derivative. The aminopyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1] This technical guide provides a detailed overview of a common and effective synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

The described synthesis is a multi-step process commencing from readily available starting materials. The core of this strategy involves the construction of the pyrazole ring through a cyclocondensation reaction, a widely employed method for synthesizing such heterocyclic systems.[2] This guide will furnish detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathway.

Overall Synthesis Pathway

The synthesis of the target compound is typically achieved in three main stages:

  • Preparation of Ethyl (ethoxymethylene)cyanoacetate: This key intermediate is synthesized from ethyl cyanoacetate and triethyl orthoformate.

  • Formation of the Pyrazole Ring: The pyrazole core is constructed via a cyclocondensation reaction between 4-methylphenylhydrazine (p-tolylhydrazine) and ethyl (ethoxymethylene)cyanoacetate to yield the ethyl ester of the target molecule.

  • Hydrolysis: The final step involves the saponification of the ethyl ester to afford the desired this compound.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Hydrolysis EC Ethyl Cyanoacetate EEMC Ethyl (ethoxymethylene)cyanoacetate EC->EEMC Acetic Anhydride, Heat TEOF Triethyl Orthoformate TEOF->EEMC EEMC_2 Ethyl (ethoxymethylene)cyanoacetate PTH 4-Methylphenylhydrazine EAP Ethyl 5-amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxylate PTH->EAP Ethanol, Reflux EEMC_2->EAP EAP_2 Ethyl 5-amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxylate Target 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid EAP_2->Target 1. NaOH (aq) 2. HCl (aq)

Experimental Protocols

Stage 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

This procedure outlines the preparation of the key intermediate, ethyl (ethoxymethylene)cyanoacetate, from ethyl cyanoacetate and triethyl orthoformate.[3][4]

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate and an excess of acetic anhydride.

  • Add triethyl orthoformate to the mixture.

  • Heat the reaction mixture to 140-160°C and maintain it at this temperature under reflux for 4-5 hours.[3][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagents by distillation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol to yield ethyl (ethoxymethylene)cyanoacetate as a solid.

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesVolume (mL)Mass (g)
Ethyl Cyanoacetate113.121.0~95113.12
Triethyl Orthoformate148.201.1~165163.02
Acetic Anhydride102.09-~375-
Product Molar Mass ( g/mol ) Theoretical Yield (g) Reported Yield (%)
Ethyl (ethoxymethylene)cyanoacetate169.16169.1680-85
Stage 2: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

This stage involves the crucial cyclocondensation reaction to form the pyrazole ring system. The procedure is adapted from the synthesis of the analogous phenyl derivative.

Methodology:

  • In a round-bottom flask, dissolve 4-methylphenylhydrazine (or its hydrochloride salt) in ethanol. If the hydrochloride salt is used, add an equivalent of a base like sodium acetate to liberate the free hydrazine.

  • Add a stoichiometric equivalent of ethyl (ethoxymethylene)cyanoacetate to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesMass (g)
4-Methylphenylhydrazine122.171.0122.17
Ethyl (ethoxymethylene)cyanoacetate169.161.0169.16
Ethanol--Sufficient Volume
Product Molar Mass ( g/mol ) Theoretical Yield (g) Estimated Yield (%)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate245.28245.2875-85

Pyrazole_Formation_Mechanism

Stage 3: Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step is the saponification of the ethyl ester to the target carboxylic acid, followed by acidification.

Methodology:

  • Suspend or dissolve the ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 4-5 by the slow addition of an acid, such as 2M hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data:

ReagentMolar Mass ( g/mol )MolesMass (g)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate245.281.0245.28
Sodium Hydroxide40.002.0-3.080.00 - 120.00
Product Molar Mass ( g/mol ) Theoretical Yield (g) Estimated Yield (%)
This compound217.23217.2390-95

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily accessible reagents. By following the outlined experimental protocols, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in pharmaceutical and agrochemical applications.[5]

References

An In-depth Technical Guide to a Closely Related Structure: The Crystal Structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystal structure for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is not publicly available in the searched crystallographic databases. This guide provides a detailed analysis of a closely related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , which shares the 5-amino-1-(4-methylphenyl)pyrazole core.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystal structure and synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization.

Molecular Structure and Crystallographic Data

The title molecule, C13H15N3O4S, features benzene and pyrazole rings inclined to each other at a dihedral angle of 77.48 (3)°.[1] The crystal structure is stabilized by a network of hydrogen bonds. Two amino hydrogen atoms are involved in bifurcated hydrogen bonds, one intramolecular (N—H⋯O) and one intermolecular (N—H⋯O(N)). These intermolecular hydrogen bonds link the molecules into chains. Furthermore, π–π interactions are observed between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.680 (3) Å, which helps in the formation of layers.[1]

Crystallographic Data
ParameterValue
Empirical Formula C13H15N3O4S
Formula Weight 309.34
Crystal System Monoclinic
Space Group P2/n
Temperature (K) 100
Wavelength (Å) 1.54184
Cell Dimensions
a (Å)6.27869 (7)
b (Å)15.43607 (12)
c (Å)15.27141 (13)
β (°)96.2633 (9)
Volume (ų) 1471.24 (2)
Z 4
Calculated Density (Mg m⁻³) 1.397

Data sourced from Acta Crystallographica Section E.[1][2]

Data Collection and Refinement
ParameterValue
Diffractometer Oxford Diffraction Xcalibur (Atlas, Nova)
Radiation Source Nova (Cu) X-ray Source
Absorption Correction Multi-scan
Tmin / Tmax 0.800 / 1.000
Reflections Collected 51079
Independent Reflections 3043
Reflections with I > 2σ(I) 3035
Rint 0.024
Refinement Method Full-matrix least-squares on F²
R[F² > 2σ(F²)] 0.027
wR(F²) 0.074
Goodness-of-fit (S) 1.05
Parameters 201
Δρmax / Δρmin (e Å⁻³) 0.34 / -0.39

Data sourced from Acta Crystallographica Section E.[1][2]

Experimental Protocols

Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

The synthesis of the title compound is achieved through the reaction of an unsaturated ketone, (E)-ethyl 2-cyano-3-ethoxyacrylate, with 4-methylbenzenesulfonohydrazide. The reaction is conducted in ethanol and heated at reflux for 16 hours. This procedure yields 4,5-dihydro-1H-pyrazole analogues with satisfactory yields. For the title compound, the reported yield is 65%.[1]

Crystallization

Single crystals of diffraction quality were obtained by the slow diffusion of an ethanol solution of the compound.[1]

Workflow Visualizations

The following diagram illustrates the experimental workflow for the synthesis and crystallization of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Reactants: (E)-ethyl 2-cyano-3-ethoxyacrylate 4-methylbenzenesulfonohydrazide solvent Solvent: Ethanol start->solvent dissolve in reaction Reaction Conditions: Reflux for 16 hours solvent->reaction product Crude Product reaction->product dissolution Dissolve in Ethanol product->dissolution Purification & Crystallization diffusion Slow Diffusion dissolution->diffusion crystals Diffraction-Quality Crystals diffusion->crystals

References

Physical and chemical properties of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a compound of interest in pharmaceutical and agrochemical research.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂Chem-Impex
Molecular Weight 217.23 g/mol Chem-Impex
Melting Point 180-187 °CChem-Impex
Appearance Off-white flakes--INVALID-LINK--
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Spectral Analysis

Detailed spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not extensively reported. However, analysis of related pyrazole derivatives provides expected spectral characteristics.

  • ¹H NMR: Protons of the pyrazole and phenyl rings, the amino group, the carboxylic acid, and the methyl group would exhibit characteristic chemical shifts.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole and phenyl rings, the carboxylic acid carbonyl, and the methyl group.

  • FT-IR: The spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the pyrazole structure.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a common synthetic route for similar 5-aminopyrazole-4-carboxylic acids involves a two-step process:

  • Formation of the ethyl ester precursor: Reaction of a substituted hydrazine with an ethoxymethylenemalononitrile derivative.

  • Hydrolysis of the ester: Conversion of the ethyl ester to the corresponding carboxylic acid.

Based on this general method, a plausible synthesis for the title compound is outlined below.

Experimental Workflow: Proposed Synthesis

G reagent1 Ethyl (ethoxymethylene)cyanoacetate step1 Cyclization reagent1->step1 reagent2 p-Tolylhydrazine reagent2->step1 intermediate Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate step2 Hydrolysis intermediate->step2 product This compound step1->intermediate step2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

This step involves the cyclization reaction between ethyl (ethoxymethylene)cyanoacetate and p-tolylhydrazine.

Procedure:

  • A solution of p-tolylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) is prepared in a suitable solvent, such as acetic acid and water.

  • The reaction mixture is heated, for example, on a steam bath, for an extended period (e.g., 16 hours) to facilitate the cyclization.[2]

  • Upon completion, the reaction mixture is cooled, and the product, ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, is isolated, for instance, by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Step 2: Hydrolysis to this compound

The ethyl ester from the previous step is hydrolyzed to the final carboxylic acid.

Procedure:

  • The ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is suspended in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated under reflux until the hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to yield this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively detailed, the 5-aminopyrazole scaffold is a known pharmacophore with a wide range of biological activities.[3] Derivatives of this class have shown potential as anti-inflammatory and analgesic agents.[1]

Notably, several 5-aminopyrazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) initiates a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, differentiation, and survival.

FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR Inhibits

Caption: Overview of the FGFR signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.

Activation of FGFRs leads to the recruitment of docking proteins such as FRS2, which in turn activate major downstream pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][5] These cascades ultimately modulate gene expression to control cellular responses. 5-aminopyrazole-based inhibitors can block the kinase activity of FGFR, thereby inhibiting these downstream signals and potentially halting cancer cell proliferation.

Applications and Future Directions

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] Its structural similarity to known FGFR inhibitors suggests that it could be a scaffold for the development of novel anticancer agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity profile in detail.

References

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2] This technical guide delves into the core mechanisms of action of prominent pyrazole-based compounds, offering insights into their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their functions.

Anti-Inflammatory Action: Selective COX-2 Inhibition

A significant breakthrough in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors, with the pyrazole-containing drug Celecoxib being a prime example.[3][4][5]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4][5][6] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[3][5] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by COX-1.[6]

Signaling Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Celecoxib's selective inhibition of the COX-2 enzyme.

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.29 µM>172[7]
Compound 5fCOX-21.50 µM9.56[8]
Compound 6fCOX-21.15 µM8.31[8]
PYZ31COX-219.87 nM-[9]
PYZ28COX-20.26 µM>192.3[9]
Compound 16aCOX-2-134.6[10]
Compound 18fCOX-2-42.13[10]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

A typical protocol for assessing COX-2 inhibitory activity involves the following steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare a reaction mix containing assay buffer, a fluorescent probe, and a cofactor (e.g., heme).

  • Assay Procedure:

    • Add the reaction mix to the wells of a 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubate the plate at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • The fluorescence generated is proportional to the amount of prostaglandin G2 produced.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]

Vasodilation: Phosphodiesterase-5 (PDE-5) Inhibition

The pyrazole-containing compound Sildenafil revolutionized the treatment of erectile dysfunction through its potent and selective inhibition of phosphodiesterase type 5 (PDE-5).[13][14][15]

Mechanism of Action: Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE-5).[13][14] In the physiological process of penile erection, the release of nitric oxide (NO) upon sexual stimulation activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).[15] cGMP, in turn, induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and erection.[15] PDE-5 is the primary enzyme responsible for the degradation of cGMP in this tissue.[13] By inhibiting PDE-5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[14][15]

Signaling Pathway:

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes PDE5 PDE-5 cGMP->PDE5 Degraded by GMP 5'-GMP PDE5->GMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's inhibition of PDE-5 enhances cGMP signaling.

Quantitative Data: PDE-5 Inhibition by Sildenafil and its Derivatives

CompoundTargetKi/KDIC50Reference
SildenafilPDE-5Ki = 1 nM-[16]
SildenafilPDE-5KD = 8.3-13.3 nM-
Sildenafil (with low cGMP)PDE-5KD = 4.8 nM-
UK-122764PDE-5Ki = 5 nM-[16]
ZaprinastPDE-5Ki = 130 nM-[16]
NSA-3 (Sildenafil derivative)PDE-5Binding Energy = -115.65 kJ/mol-[6]

Experimental Protocol: In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)

A common method to assess PDE-5 inhibition is through a fluorescence polarization assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Sildenafil) in DMSO and create serial dilutions.

    • Dilute recombinant PDE-5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in an appropriate assay buffer.

  • Assay Procedure:

    • Add the diluted test compound, a positive control, and a vehicle control to a 96-well black microplate.

    • Add the diluted PDE-5 enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

    • Incubate the plate at 37°C.

    • Stop the reaction by adding a binding agent that binds to the product (5'-GMP).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader. The polarization value changes as the fluorescent substrate is converted to the product.

    • Calculate the percentage of PDE-5 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Neuromodulation: Cannabinoid Receptor 1 (CB1) Antagonism

Rimonabant , a diarylpyrazole, was the first selective CB1 receptor antagonist to be clinically developed for the treatment of obesity and related metabolic disorders.

Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[18][19] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite, energy balance, and mood. By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and food intake, leading to weight loss.[18][19] It also demonstrated effects on peripheral metabolism.[19] However, due to adverse psychiatric side effects, its use has been discontinued in many countries.[18]

Signaling Pathway:

CB1_Antagonism Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activate Downstream_Signaling Downstream Signaling (e.g., Appetite Regulation) CB1_Receptor->Downstream_Signaling Initiates Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks/Inversely Agonizes

Rimonabant's blockade of the CB1 receptor.

Quantitative Data: CB1 Receptor Binding Affinity of Pyrazole Derivatives

CompoundTargetKiEC50Reference
RimonabantCB12 nM-[4]
PIMSRCB117-57 nM-[4]
Compound 34CB16.9 nM46 nM (agonist)[20][21]

Experimental Protocol: CB1 Receptor Binding Assay (Radioligand)

The binding affinity of compounds to the CB1 receptor is often determined using a competitive radioligand binding assay:

  • Reagent Preparation:

    • Prepare cell membranes from cells expressing the CB1 receptor.

    • Prepare a stock solution of the test compound and a known high-affinity radioligand for the CB1 receptor (e.g., [³H]CP-55,940).

    • Prepare an assay buffer.

  • Assay Procedure:

    • In a 96-well plate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand), and competitive binding (radioligand, membranes, and varying concentrations of the test compound).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Data Acquisition and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 of the test compound from the competitive binding data.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Anticancer and Anti-inflammatory Activity: Kinase Inhibition

The pyrazole scaffold is a prominent feature in numerous small molecule kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[7][22] These compounds typically act as ATP-competitive inhibitors.

Mechanism of Action: Pyrazole-based kinase inhibitors are designed to bind to the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[16] Different pyrazole derivatives have been developed to target a wide range of kinases, including EGFR, VEGFR-2, Aurora kinases, CDKs, and PI3K/AKT.[23][24][25]

Signaling Pathway (General Kinase Inhibition):

Kinase_Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Activates Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase Competes with ATP for binding

General mechanism of ATP-competitive kinase inhibition.

Quantitative Data: IC50 Values of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Antiproliferative IC50 (µM)Cell LineReference
Compound 2Akt11.30.95HCT116[14]
Compound 7Aurora A28.90.381HT29[14]
Compound 7Aurora B2.2--[14]
Compound 18Chk241.64--[14]
Compound 43PI3 Kinase-0.25MCF7[25]
Compound 48Haspin Kinase>90% inhibition at 100 nM1.7HCT116[25]
Erlotinib (reference)EGFR-10.6HEPG2[24]
Compound 3EGFR604.07HEPG2[24]
Compound 9VEGFR-2220--[24]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for an in vitro kinase assay is as follows:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound.

    • Dilute the recombinant kinase and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution.

  • Assay Procedure:

    • In a suitable microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction.

  • Detection and Analysis:

    • The detection method depends on the assay format. Common methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescence-based assays: Detecting the amount of ATP remaining after the reaction (e.g., ADP-Glo™).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Determine the IC50 value of the inhibitor.[1][26]

Antimicrobial Action

Pyrazole derivatives have also emerged as promising antimicrobial agents, with mechanisms targeting essential bacterial processes.

Mechanism of Action: The antibacterial mode of action for some pyrazole-based compounds involves the disruption of the bacterial cell wall.[20] Others have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[20]

Experimental Workflow for Screening and Characterization

The discovery and development of novel pyrazole-based compounds often follow a structured workflow:

Experimental_Workflow Synthesis Synthesis of Pyrazole Derivatives Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Selection->Lead_Optimization Promising Leads Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

A typical workflow for the discovery of pyrazole-based drugs.

Experimental Protocols for Cellular Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7][24][27][28]

Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.

  • Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to preserve their DNA content.

  • Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This allows for the identification of cell cycle arrest at specific phases.[3][13][15][18]

This guide provides a foundational understanding of the mechanisms of action for key pyrazole-based compounds and the experimental approaches used to characterize them. The versatility of the pyrazole scaffold ensures its continued importance in the ongoing quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0). This pyrazole derivative serves as a crucial building block in the development of various therapeutic agents, notably in the fields of oncology and inflammatory diseases. This document consolidates key data into structured tables, outlines detailed experimental methodologies for its synthesis and biological evaluation, and presents visual diagrams of relevant pathways and workflows to support advanced research and development.

Chemical Properties and Structure

5-Amino-1-phenylpyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl, amino, and carboxylic acid groups.[1] Its structure lends itself to diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.[1]

Table 1: Physicochemical Properties of 5-Amino-1-phenylpyrazole-4-carboxylic acid

PropertyValueReference(s)
CAS Number 51649-80-0[1][2][3]
Molecular Formula C₁₀H₉N₃O₂[1][2][3]
Molecular Weight 203.20 g/mol [2][3]
IUPAC Name 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid[1]
Appearance White needles or off-white powder[2]
Melting Point 186-192 °C[2]
Purity ≥98% (HPLC)[2]
SMILES c1ccc(cc1)n1c(c(cn1)C(=O)O)N[1]
InChI InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)[1]

Synthesis

The synthesis of 5-aminopyrazole derivatives, including 5-Amino-1-phenylpyrazole-4-carboxylic acid, typically involves the condensation of a hydrazine derivative with a three-carbon building block containing appropriate functional groups.[4] A common and versatile method is the reaction of phenylhydrazine with a β-ketonitrile derivative.[4]

General Experimental Protocol for Synthesis

The following protocol describes a generalized method for the synthesis of 5-aminopyrazole-4-carboxylic acid derivatives based on common synthetic strategies.[4][5]

Materials:

  • Phenylhydrazine

  • Ethyl 2-cyano-3-oxobutanoate (or a similar β-ketonitrile)

  • Ethanol (or another suitable solvent like acetic acid)

  • Sodium acetate (if starting from phenylhydrazine hydrochloride)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for hydrolysis)

  • Water

Procedure:

  • Condensation: Dissolve phenylhydrazine (1 equivalent) and ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol. If using phenylhydrazine hydrochloride, add sodium acetate (2 equivalents).

  • Reflux the mixture for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Cyclization: The initial condensation forms a hydrazone intermediate which then undergoes intramolecular cyclization to form the ethyl 5-amino-1-phenylpyrazole-4-carboxylate.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

  • Hydrolysis: To obtain the carboxylic acid, the resulting ester is hydrolyzed. Dissolve the ethyl 5-amino-1-phenylpyrazole-4-carboxylate in an aqueous solution of sodium hydroxide and heat the mixture.

  • After the hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-Amino-1-phenylpyrazole-4-carboxylic acid.

  • The final product is collected by filtration, washed with water, and dried.

G cluster_synthesis Synthesis Workflow Reactants Phenylhydrazine + β-Ketonitrile Condensation Condensation/ Cyclization Reactants->Condensation Ethanol, Reflux Ester Ethyl 5-amino-1-phenyl- pyrazole-4-carboxylate Condensation->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis NaOH(aq), Heat Product 5-Amino-1-phenyl- pyrazole-4-carboxylic acid Hydrolysis->Product Acidification (HCl) Purification Purification/ Recrystallization Product->Purification

General synthesis workflow for 5-Amino-1-phenylpyrazole-4-carboxylic acid.

Biological Activity and Applications

5-Amino-1-phenylpyrazole-4-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, establishing them as valuable scaffolds in drug discovery.[3][6] The primary areas of interest include their anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4][6]

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Some derivatives also show inhibitory activity against lipoxygenases (LOX).[7]

Table 2: Reported Anti-inflammatory and Related Activities of Pyrazole Derivatives

ActivityTarget/AssayEffectReference(s)
Anti-inflammatoryCarrageenan-induced paw edema in ratsReduction in edema[8]
COX InhibitionIn vitro COX-1 and COX-2 enzyme assaysSelective inhibition of COX-2[2]
TNF-α InhibitionInhibition of TNF-α production in macrophagesSuppression of TNF-α levels[8]
AntioxidantDPPH radical scavenging assayRadical scavenging activity[9]
Anticancer Activity

Derivatives of the 5-aminopyrazole scaffold have shown promising anticancer activity against various cancer cell lines.[9][10] A significant mechanism of action for some of these derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[4]

Table 3: Anticancer Activity of 5-Aminopyrazole Derivatives

Cancer TypeCell LineAssayEffectReference(s)
Lung CancerNCI-H520MTT AssayInhibition of cell proliferation (IC₅₀ = 19 nM for compound 10h)[4]
Gastric CancerSNU-16, KATO IIIMTT AssayInhibition of cell proliferation (IC₅₀ = 59 nM and 73 nM respectively for compound 10h)[4]
Various CancersPanel of 60 human cancer cell linesCytotoxicity assaysAnticancer activity[10]
Enzyme Inhibition

The 5-aminopyrazole core is a privileged structure for designing enzyme inhibitors, particularly protein kinase inhibitors.[2] Derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid have been developed as potent covalent inhibitors of FGFRs, including clinically relevant mutants that confer drug resistance.[4]

Table 4: Enzyme Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

Target EnzymeMutantAssay TypeIC₅₀ (nM)Reference(s)
FGFR1Wild-typeBiochemical Assay46[4]
FGFR2Wild-typeBiochemical Assay41[4]
FGFR3Wild-typeBiochemical Assay99[4]
FGFR2V564F gatekeeper mutantBiochemical Assay62[4]

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid) in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.[6] During this time, viable cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

FGFR Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against FGFR kinases, such as a LanthaScreen™ Eu Kinase Binding Assay.[3]

Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[3]

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the FGFR kinase-antibody mixture, and the fluorescent tracer in the appropriate kinase buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations.

  • Kinase and Tracer Addition: Add the FGFR kinase-antibody mixture to the wells containing the test compound, followed by the addition of the tracer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[3]

  • Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: The inhibitory activity is determined by the decrease in the FRET signal. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid have been shown to act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[12] Aberrant activation of FGFR signaling is implicated in various cancers.[4]

G cluster_pathway FGFR Signaling Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR P-FGFR (Dimerization & Autophosphorylation) FGFR->P_FGFR Activates Inhibitor 5-Aminopyrazole Derivative Inhibitor->P_FGFR Inhibits FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg PI3K PI3K P_FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Transcription->Proliferation

Inhibition of the FGFR signaling pathway by 5-aminopyrazole derivatives.

Conclusion

5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0) is a highly versatile and valuable scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents, with a notable mechanism of action being the inhibition of the FGFR signaling pathway. The synthetic accessibility and the potential for diverse functionalization make this compound and its analogs promising candidates for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this important chemical entity.

References

A Researcher's Guide to Hirshfeld Surface Analysis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of Hirshfeld surface analysis as applied to pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings, experimental and computational protocols, and the interpretation of quantitative data derived from this powerful analytical technique. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate and quantify intermolecular interactions that govern the crystal packing and, consequently, the physicochemical properties of these materials.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline materials. The Hirshfeld surface is a three-dimensional surface defined by partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, researchers can gain valuable insights into the nature and prevalence of different intermolecular contacts. This is particularly crucial for understanding the structure-property relationships in pyrazole carboxylic acids, where hydrogen bonding and other weak interactions play a pivotal role in determining their solid-state architecture.

Experimental and Computational Protocol

The successful application of Hirshfeld surface analysis hinges on a robust experimental and computational workflow. The following protocol outlines the key steps involved, from data acquisition to analysis.

Single-Crystal X-ray Diffraction

A high-quality single-crystal X-ray diffraction (SC-XRD) experiment is the foundational step.

  • Crystal Selection: A suitable single crystal of the pyrazole carboxylic acid derivative is mounted on a diffractometer.

  • Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF). This file contains the atomic coordinates and unit cell parameters essential for the subsequent analysis.

Hirshfeld Surface Calculation and Visualization

The CIF file serves as the input for specialized software to perform the Hirshfeld surface analysis.

  • Software: CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[1][2]

  • Hirshfeld Surface Generation: The CIF is loaded into the software, and the Hirshfeld surface is calculated for the molecule of interest. The calculation is based on the promolecular electron density.

  • Surface Property Mapping: Various properties are mapped onto the Hirshfeld surface to visualize intermolecular contacts. A key property is dnorm, which is a normalized contact distance that highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.[3]

  • 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The resulting plot is a unique signature of the intermolecular interactions for a given molecule in a specific crystalline environment. The percentage contribution of different types of contacts can be quantified from these plots.

Hirshfeld_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Analysis synthesis Synthesis of Pyrazole Carboxylic Acid crystallization Single Crystal Growth synthesis->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd cif Generate CIF File scxrd->cif hirshfeld_calc Hirshfeld Surface Calculation (CrystalExplorer) cif->hirshfeld_calc dnorm Map d_norm Surface hirshfeld_calc->dnorm fingerprint Generate 2D Fingerprint Plots hirshfeld_calc->fingerprint quantify Quantify Intermolecular Contacts fingerprint->quantify

Figure 1: Experimental and computational workflow for Hirshfeld surface analysis.

Quantitative Analysis of Intermolecular Interactions

A key strength of Hirshfeld surface analysis is its ability to provide quantitative data on the relative contributions of different intermolecular contacts to the overall crystal packing. The following table summarizes typical findings for various pyrazole derivatives, showcasing the diversity of interactions.

Compound ClassH···H (%)O···H/H···O (%)C···H/H···C (%)N···H/H···N (%)Other Contacts (%)Reference
Pyrazolone Derivative45.912.316.223.3-[4]
Tetrahydropyrazolo[1,2-a]pyrazole37.131.310.6-13.5 (Br···H)[1]
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate-Dominant-Dominant-[2]

Note: The percentages represent the contribution of each type of intermolecular contact to the total Hirshfeld surface area.

The data clearly indicates that H···H contacts are often the most abundant due to the high proportion of hydrogen atoms on the molecular surface. However, the specific contributions of directional interactions like O···H and N···H hydrogen bonds are critical in dictating the supramolecular assembly. For instance, in a tetrahydropyrazolo[1,2-a]pyrazole derivative, O···H/H···O contacts contribute significantly (31.3%), highlighting the importance of C—H···O hydrogen bonds in the crystal packing.[1] In contrast, a pyrazolone derivative shows a higher percentage of N···H/H···N interactions (23.3%), indicating the presence of N—H···N hydrogen bonds.[4]

Visualizing Intermolecular Contact Relationships

The various intermolecular contacts identified through Hirshfeld surface analysis are not isolated but form a network of interactions that collectively stabilize the crystal structure. The following diagram illustrates the logical relationships between the central pyrazole carboxylic acid molecule and its surrounding environment, as revealed by the analysis.

Intermolecular_Interactions cluster_interactions Interacting Moieties central_mol Pyrazole Carboxylic Acid h_acceptor Hydrogen Bond Acceptor (e.g., C=O, N) central_mol->h_acceptor O-H···O/N N-H···O/N h_donor Hydrogen Bond Donor (e.g., O-H, N-H) central_mol->h_donor C=O···H-N/O N···H-N/O pi_system Aromatic Ring (π-system) central_mol->pi_system π-π stacking C-H···π hydrophobic Alkyl/Aryl Groups central_mol->hydrophobic van der Waals (H···H, C···H)

Figure 2: Network of intermolecular interactions for pyrazole carboxylic acids.

This diagram conceptualizes the pyrazole carboxylic acid molecule as a central hub from which various types of interactions emanate. The carboxylic acid group provides potent hydrogen bond donors (O-H) and acceptors (C=O), while the pyrazole ring offers additional hydrogen bond donors (N-H) and acceptors (N), as well as a π-system for stacking and C-H···π interactions. The overall molecular framework also contributes to weaker, non-directional van der Waals forces, primarily H···H and C···H contacts.

Conclusion

Hirshfeld surface analysis provides a powerful lens through which the intricate world of intermolecular interactions in pyrazole carboxylic acids can be viewed and quantified. By combining high-quality crystallographic data with sophisticated computational tools, researchers can dissect the supramolecular architecture of these compounds, revealing the subtle interplay of hydrogen bonds, π-π stacking, and van der Waals forces. This detailed understanding is paramount for rational drug design and the engineering of crystalline materials with tailored properties. The methodologies and data presented in this guide offer a robust framework for scientists and professionals working in this exciting field.

References

The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this dynamic field.

Anticancer Therapeutics: Targeting the Engines of Malignancy

Pyrazole derivatives have demonstrated significant efficacy as anticancer agents by targeting various components of the cellular machinery that drive tumor growth and proliferation. A primary focus has been the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell cycle, survival, and angiogenesis.

Key Kinase Targets

A notable number of pyrazole-containing drugs and investigational compounds target a range of protein kinases. These include:

  • Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, key components of the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.

  • Akt (Protein Kinase B): As a central node in cell survival pathways, Akt is a prime target for anticancer therapies. Pyrazole-based compounds have been developed as potent Akt inhibitors.

  • Checkpoint Kinase 2 (Chk2): Involved in the DNA damage response, Chk2 is another important target for pyrazole-based inhibitors in cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been designed to inhibit EGFR, a tyrosine kinase that is frequently overexpressed or mutated in various cancers.

  • Bruton's Tyrosine Kinase (BTK): This kinase is essential for B-cell development and activation, making it a key target in B-cell malignancies.

Quantitative Data: Kinase Inhibitory Activity of Pyrazole Compounds

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against various protein kinases.

Compound/DrugTarget KinaseIC50/Ki (nM)Reference
RuxolitinibJAK13.3
RuxolitinibJAK22.8
AfuresertibAkt10.08 (Ki)
Compound 17Chk217.9
Compound 8Aurora A35
Compound 8Aurora B75
Compound 9Aurora B116
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • Pyrazole test compound

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase enzyme solution (at 2x final concentration) to each well.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a 2x ATP and substrate peptide mixture to initiate the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway: The JAK-STAT Pathway and its Inhibition by Ruxolitinib

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to exert their anticancer effects through other mechanisms, including:

  • Tubulin Polymerization Inhibition: Some pyrazole compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

  • DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Agents: Quelling the Fire of Inflammation

The anti-inflammatory properties of pyrazole compounds are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

Key Anti-inflammatory Targets
  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain through the production of prostaglandins. Selective inhibition of COX-2 by pyrazole derivatives reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

  • Cytokine Modulation: Some pyrazole compounds can modulate the production of pro-inflammatory cytokines.

  • NF-κB Suppression: The NF-κB signaling pathway is a central regulator of inflammation, and its suppression by pyrazole derivatives contributes to their anti-inflammatory effects.

Quantitative Data: COX-2 Inhibitory Activity
Compound/DrugTargetIC50 (µM)Reference
CelecoxibCOX-20.04
CelecoxibCOX-115
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of pyrazole compounds against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Pyrazole test compound

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin)

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the pyrazole compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.

  • PGE2 Quantification: Neutralize the reaction with 1 M NaOH. Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

Signaling Pathway: The COX-2/PGE2 Pathway

The COX-2 pathway is a central inflammatory cascade. Upon inflammatory stimuli, COX-2 is induced and converts arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostaglandins, including PGE2, a key mediator of inflammation and pain.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases from membrane lipids COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Converts to Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The COX-2/PGE2 inflammatory pathway and its inhibition by Celecoxib.

Antimicrobial Agents: Combating Infectious Diseases

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Key Antimicrobial Targets

The precise molecular targets of many pyrazole-based antimicrobial agents are still under investigation, but potential mechanisms include:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

  • Biofilm Disruption: Some pyrazole compounds have been shown to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Hydrazone 21aStaphylococcus aureus62.5-125
Hydrazone 21aCandida albicans2.9-7.8
Compound 2Staphylococcus aureus (clinical isolate)128
Compound 9Staphylococcus aureus (clinical isolate)64
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Pyrazole test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Other Therapeutic Areas

The therapeutic potential of pyrazole compounds extends beyond the areas detailed above.

  • Erectile Dysfunction: Sildenafil, a well-known pyrazole-containing drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO) by increasing the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.

Signaling Pathway: The NO/cGMP Pathway and Sildenafil's Mechanism of Action

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Smooth_Muscle_Relaxation Leads to GMP GMP PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of action of Sildenafil.

  • Neurodegenerative Diseases: Pyrazole derivatives have shown promise in targeting enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

  • G-Protein Coupled Receptors (GPCRs): While less explored than kinases, GPCRs represent a vast and largely untapped area for the development of pyrazole-based therapeutics.

Conclusion

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its ability to interact with a wide array of biological targets, coupled with its favorable physicochemical properties, ensures its continued prominence in drug development. This guide has provided a snapshot of the key therapeutic targets, quantitative data, and experimental methodologies associated with pyrazole compounds. It is anticipated that further exploration of this versatile scaffold will lead to the development of new and improved treatments for a wide range of human diseases.

Review of 5-aminopyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for a wide array of biologically active compounds. Its inherent structural features allow for diverse functionalization, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the core synthetic methodologies for 5-aminopyrazole derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of the key synthetic workflows.

The synthesis of 5-aminopyrazoles predominantly relies on the cyclocondensation of a C3-dielectrophilic precursor with a hydrazine derivative. The most prevalent and versatile methods involve the use of β-ketonitriles and malononitrile derivatives as the three-carbon component.

Synthesis from β-Ketonitriles and Hydrazines

The reaction between β-ketonitriles and hydrazines is the most widely employed method for the synthesis of 5-aminopyrazoles.[1][2] This approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on the pyrazole ring.

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the 5-aminopyrazole ring.[1][2]

Logical Workflow for Synthesis from β-Ketonitriles:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product beta_Ketonitrile beta_Ketonitrile Mixing Mixing in Solvent (e.g., Ethanol) beta_Ketonitrile->Mixing Hydrazine Hydrazine Hydrazine->Mixing Reaction_Conditions Heating / Reflux Mixing->Reaction_Conditions Cooling Cooling to RT Reaction_Conditions->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization 5_Aminopyrazole 5_Aminopyrazole Drying->5_Aminopyrazole Recrystallization->5_Aminopyrazole

Caption: General experimental workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

A representative procedure for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

R1R2HydrazineSolventConditionsYield (%)
CH₃HHydrazine hydrateEthanolReflux, 2h85
PhHHydrazine hydrateEthanolReflux, 3h90
CF₃PhPhenylhydrazineAcetic AcidRT, 12h78
CH₃CNHydrazine hydrateEthanolReflux, 4h82
PhCO₂EtHydrazine hydrateEthanolReflux, 5h88

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Synthesis from Malononitrile Derivatives

The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles. This method is particularly useful for accessing pyrazoles with amino groups at both the 3 and 5 positions, which are valuable intermediates for further derivatization.

Logical Workflow for Synthesis from Malononitrile:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Malononitrile Malononitrile Base_Addition Addition of Base (e.g., Sodium Ethoxide) Malononitrile->Base_Addition Hydrazine Hydrazine Hydrazine->Base_Addition Reaction_Conditions Stirring at RT Base_Addition->Reaction_Conditions Neutralization Neutralization with Acid Reaction_Conditions->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying 3_5_Diaminopyrazole 3_5_Diaminopyrazole Drying->3_5_Diaminopyrazole G Hydrazone_Formation Formation of Dicyanohydrazone Alkylation Alkylation with α-haloester Hydrazone_Formation->Alkylation Step 1 Intramolecular_Cyclization Base-mediated Intramolecular Cyclization (Thorpe-Ziegler) Alkylation->Intramolecular_Cyclization Step 2 4_Aminopyrazole 4-Aminopyrazole Derivative Intramolecular_Cyclization->4_Aminopyrazole Step 3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

5-aminopyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. They are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The protocol described herein details a straightforward and efficient method for its preparation via the hydrolysis of a commercially available precursor.

Key Data Summary

The following table summarizes the key quantitative data for the precursor and the final product. Data for the final product is based on the closely related analogue, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, due to the limited availability of specific data for the p-tolyl derivative.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylateC13H15N3O2245.28Solid--
This compound (target)C11H11N3O2217.22Solid~68~187

Experimental Protocol

The synthesis of this compound is a two-step process that begins with the formation of the pyrazole ring system to yield an ester intermediate, followed by hydrolysis to the final carboxylic acid. However, for convenience, this protocol starts with the commercially available ethyl ester.

Materials and Reagents
  • Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-11-3)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O), distilled or deionized

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Protocol: Hydrolysis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis of the analogous 1-phenyl derivative.[1]

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., an 85:15 v/v mixture).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to approximately pH 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the key step in the synthesis of this compound.

Synthesis_Workflow StartingMaterial Ethyl 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxylate Reagents 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) StartingMaterial->Reagents FinalProduct 5-Amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxylic acid Reagents->FinalProduct Hydrolysis

Caption: Synthetic pathway for the hydrolysis of the ester precursor.

Safety Precautions

  • Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Handle sodium hydroxide and concentrated hydrochloric acid with care as they are corrosive.

  • Use caution when heating flammable solvents like ethanol.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches, amine N-H stretches).

  • Melting Point Analysis: To assess purity.

References

Application Notes and Protocols: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This enables the construction of complex molecular architectures, particularly fused heterocyclic systems, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this pyrazole derivative in the synthesis of high-value compounds.

Key Applications

The unique structural features of this compound make it an ideal starting material for the synthesis of:

  • Pharmaceutical Agents: The pyrazole scaffold is a well-established pharmacophore. Derivatives of this building block have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2] Notably, it serves as a key intermediate in the development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which are a promising class of therapeutics for various cancers.[2]

  • Agrochemicals: This compound is utilized in the creation of novel herbicides and fungicides.[1] The pyrazole core is present in many commercial pesticides, and modifications to this structure can lead to new crop protection agents with improved efficacy and selectivity.

  • Fused Heterocyclic Systems: The amino and carboxylic acid groups are strategically positioned to undergo cyclocondensation reactions, leading to the formation of fused ring systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[3][4] These scaffolds are of great interest due to their structural similarity to endogenous purines, making them valuable for targeting enzymes and receptors in various disease pathways.

Synthetic Transformations and Protocols

This section details the experimental procedures for key synthetic transformations of this compound.

Amide Bond Formation via Acyl Chloride

A common and effective method for derivatizing the carboxylic acid moiety is through its conversion to an acyl chloride, followed by reaction with a primary or secondary amine. This two-step, one-pot procedure is highly efficient for the synthesis of a wide range of pyrazole-4-carboxamides.

start 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid intermediate Acyl Chloride Intermediate start->intermediate SOCl₂ or (COCl)₂ DMF (cat.), DCM product 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxamide Derivative intermediate->product R¹R²NH, Et₃N DCM

Caption: Amide synthesis via an acyl chloride intermediate.

Protocol:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the amine solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Direct Amide Coupling using HATU

For sensitive substrates or to avoid the use of harsh chlorinating agents, direct amide coupling using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred method. This approach offers high yields and is tolerant of a wide range of functional groups.

start 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid product 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxamide Derivative start->product amine Primary or Secondary Amine (R¹R²NH) amine->product reagents HATU, DIPEA DMF reagents->product

Caption: Direct amide coupling workflow using HATU.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired amide product.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through a multi-step sequence involving the initial formation of a pyrazolo[3,4-d][1][5]oxazin-4-one intermediate.

start 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxylic acid intermediate Pyrazolo[3,4-d][1,3]oxazin-4-one Derivative start->intermediate Acetic Anhydride Reflux product Pyrazolo[3,4-d]pyrimidine Derivative intermediate->product Amine (e.g., p-phenylenediamine) Reflux

Caption: Synthetic route to pyrazolo[3,4-d]pyrimidines.

Protocol:

  • Synthesis of Pyrazolo[3,4-d][1][5]oxazin-4-one intermediate: Reflux a solution of this compound (1.0 eq) in acetic anhydride (10 mL/mmol) for 4-6 hours.[3] After cooling, the precipitated solid is collected by filtration, washed with diethyl ether, and dried to yield the pyrazolo[3,4-d][1][5]oxazin-4-one derivative.[3]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine: A mixture of the pyrazolo[3,4-d][1][5]oxazin-4-one derivative (1.0 eq) and a suitable amine (e.g., p-phenylenediamine, 1.1 eq) is refluxed in an appropriate solvent such as ethanol or acetic acid for 8-16 hours.[3]

  • Work-up and Purification: After cooling the reaction mixture, the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to afford the pure pyrazolo[3,4-d]pyrimidine derivative.[3]

Quantitative Data

The following table summarizes typical yields and characterization data for derivatives synthesized from this compound and related compounds.

Product ClassReagentsTypical Yield (%)Melting Point (°C)Analytical Data
Amides Various amines, HATU/DIPEA or SOCl₂60-95%150-250¹H NMR, ¹³C NMR, MS, HRMS
Pyrazolo[3,4-d]pyrimidines Acetic anhydride, various anilines45-90%>250¹H NMR, ¹³C NMR, MS, HRMS

Note: Yields and melting points are dependent on the specific substrates and reaction conditions used. The provided data represents a general range observed in the literature for similar transformations.

Conclusion

This compound is a valuable and adaptable building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and agrochemical development. The protocols outlined in this document provide robust methods for the derivatization of this starting material, enabling the exploration of novel chemical space and the generation of libraries of compounds for biological screening. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

The Versatile Scaffold: Application of 5-Aminopyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2][3] Its unique structural features, including multiple points for functionalization and the ability to participate in various chemical reactions, have made it a cornerstone in the design of novel therapeutic agents.[3][4] This document provides a detailed overview of the applications of 5-aminopyrazoles in several key therapeutic areas, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.

5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties.[1][2][4] A significant area of focus has been the development of kinase inhibitors, as the 5-aminopyrazole core can effectively interact with the ATP-binding site of various kinases.[5][6] Notably, these compounds have shown potent inhibitory activity against p38 MAP kinase, a key regulator of inflammatory responses, and other kinases implicated in cancer progression.[5][6][7] The adaptability of the 5-aminopyrazole scaffold allows for the fine-tuning of substituent groups to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.[5][8]

Therapeutic Applications and Quantitative Data

The following sections summarize the application of 5-aminopyrazole derivatives in oncology, inflammation, and infectious diseases, with quantitative data presented in structured tables for ease of comparison.

Oncology

5-Aminopyrazoles have emerged as a promising class of anti-cancer agents, primarily through their action as kinase inhibitors.[6][9] They have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as p38 MAP kinase, JNK3, and SRC kinase.[1][5][10]

Table 1: Anti-Cancer Activity of 5-Aminopyrazole Derivatives

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
SR-3576 JNK3-0.007[1]
Compound 22 -HCT-116 (Colon)3.18[4]
Compound 22 -MCF-7 (Breast)4.63[4]
Compound 55j PIM-1/PIM-2HCT-116 (Colon)1.26[9]
Compound 55j PIM-1/PIM-2HepG2 (Liver)1.88[9]
Compound 55j PIM-1/PIM-2MCF-7 (Breast)1.74[9]
Compound 74b -MDA-MB-468 (Breast)3.343[9]
Compound 74b -T-47D (Breast)4.792[9]
Aryl azo imidazo[1,2-b]pyrazole 26a -MCF-7 (Breast)6.1[9]
Inflammation

The anti-inflammatory properties of 5-aminopyrazoles are well-documented, with many derivatives showing potent inhibition of key inflammatory mediators like COX-2 and p38 MAP kinase.[4]

Table 2: Anti-Inflammatory Activity of 5-Aminopyrazole Derivatives

Compound IDTargetAssayIC50 (µM)Reference
Compound 2j p38α MAP KinaseEnzyme InhibitionPotent (not specified)[5][7]
Compound 35a COX-2Colorimetric Assay0.55[4]
Compound 35b COX-2Colorimetric Assay0.61[4]
Celecoxib (Reference) COX-2Colorimetric Assay0.83[4]
3-(trifluoromethyl)-5-arylpyrazole COX-2Enzyme Inhibition0.02
Pyrazole-chalcone hybrid COX-2 / 5-LOXEnzyme Inhibition0.03 / 0.15
Infectious Diseases

5-Aminopyrazole derivatives have also been explored for their potential as antibacterial agents, showing activity against various Gram-positive bacteria, including multidrug-resistant strains.[2][11]

Table 3: Antibacterial Activity of 5-Aminopyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 3c Staphylococcus aureus (MDR)32-64[2]
Compound 4b Staphylococcus aureus (MDR)32-64[2]
Compound 3c Mycobacterium tuberculosisModerate Activity[2]
Compound 4a Mycobacterium tuberculosis (MDR)Moderate Activity[2]
5-Amido-N-arylpyrazoles 89 Staphylococcus aureus (MRSA)25-91 (µM)[11]
Bis-pyrazole Schiff base 6b Multidrug-Resistant Bacteria1.95 - 15.62[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate 5-aminopyrazoles, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a structure-activity relationship.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream FiveAP 5-Aminopyrazole Inhibitor FiveAP->p38 Inflammation Inflammation Apoptosis Cell Cycle Arrest Downstream->Inflammation experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Aminopyrazole Starting Material reaction Chemical Synthesis & Purification start->reaction characterization Structural Characterization (NMR, MS) reaction->characterization in_vitro In Vitro Assays (Kinase, Cytotoxicity) characterization->in_vitro Test Compounds cellular Cell-based Assays (e.g., MTT) in_vitro->cellular sar SAR Analysis cellular->sar Biological Data admet ADMET Prediction sar->admet admet->reaction Design New Analogs SAR_diagram cluster_core 5-Aminopyrazole Core cluster_substituents Substituent Effects on Activity core 5-Aminopyrazole R1 N1-Aryl Group: π-π stacking, enhances binding core->R1 N1 R3 C3-Halogens (Cl, Br): Increases potency core->R3 C3 R4 C4-Substituents: Modulates selectivity core->R4 C4 R5 C5-Amine Substitutions: Crucial for H-bonding core->R5 C5-NH2

References

Application Notes and Protocols for the Development of Pan-FGFR Covalent Inhibitors Using Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of pan-Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors based on pyrazole derivatives. This document covers the design, synthesis, and biological evaluation of these promising anti-cancer agents, with a focus on two key pyrazole scaffolds: 5-amino-1H-pyrazole-4-carboxamide and pyrazolo[3,4-d]pyridazinone.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR signaling pathway, often through genetic alterations, is a known driver in various cancers.[1][2] Covalent inhibitors offer a therapeutic advantage by forming a permanent bond with the target protein, leading to prolonged inhibition.[3] Pyrazole derivatives have emerged as a versatile scaffold for designing potent and selective pan-FGFR covalent inhibitors.[1][4] This document outlines the key experimental procedures for the development and characterization of such inhibitors.

Featured Pyrazole-Based Pan-FGFR Covalent Inhibitors

Several pyrazole-based compounds have demonstrated potent pan-FGFR inhibitory activity. Below is a summary of the in vitro and cellular activities of representative compounds from two promising series.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
Compound IDScaffoldTargetIC50 (nM)Reference
10h 5-amino-1H-pyrazole-4-carboxamideFGFR146[4]
FGFR241[4]
FGFR399[4]
FGFR2 V564F62[4]
10h Pyrazolo[3,4-d]pyridazinoneFGFR1Data not specified[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Antiproliferative Activity of Pyrazole Derivatives
Compound IDScaffoldCell LineCancer TypeIC50 (nM)Reference
10h 5-amino-1H-pyrazole-4-carboxamideNCI-H520Lung Cancer19[4]
SNU-16Gastric Cancer59[4]
KATO IIIGastric Cancer73[4]
10h Pyrazolo[3,4-d]pyridazinoneSNU-16Gastric CancerData not specified[1]

Note: IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Table 3: In Vivo Efficacy of Pyrazolo[3,4-d]pyridazinone Derivative 10h
Compound IDXenograft ModelDosageTumor Growth Inhibition (TGI)Reference
10h NCI-H1581 (FGFR1-amplified)50 mg/kg91.6%[1]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of pyrazole-based pan-FGFR covalent inhibitors.

Protocol 1: General Synthesis of Pyrazole-Based Inhibitors

The synthesis of 5-amino-1H-pyrazole-4-carboxamide and pyrazolo[3,4-d]pyridazinone derivatives generally involves multi-step chemical reactions. The following is a generalized workflow. For specific reaction conditions, reagents, and purification methods, please refer to the cited literature.[1][4]

synthesis_workflow start Starting Materials (e.g., Pyrazole Precursors) step1 Functional Group Introduction/Modification start->step1 step2 Coupling with Warhead Moiety step1->step2 step3 Final Compound Assembly step2->step3 purification Purification (e.g., Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization fgfr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca Ca2+ IP3->Ca Ca->Proliferation covalent_inhibition_mechanism Inhibitor Pyrazole-based Covalent Inhibitor (with electrophilic warhead) Complex Irreversible Covalent Complex Inhibitor->Complex FGFR FGFR Kinase Domain (with nucleophilic Cysteine) FGFR->Complex Inhibition Inhibition of Kinase Activity Complex->Inhibition

References

High-Yield Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a critical scaffold in medicinal chemistry and agrochemical research. The protocols outlined below are based on established and efficient synthetic methodologies, including a two-component reaction between aryl hydrazines and (ethoxymethylene)malononitrile, and a three-component condensation of aromatic aldehydes, malononitrile, and aryl hydrazines.

Introduction

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are valuable heterocyclic building blocks due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Their versatile structure allows for further functionalization, making them key intermediates in the synthesis of more complex molecules, such as the targeted covalent inhibitor Ibrutinib. The following protocols offer reliable and high-yielding methods for the preparation of these important compounds.

Synthetic Approaches

Two primary, high-yield synthetic routes are detailed:

  • Two-Component Reaction: A direct and highly regioselective condensation of an aryl hydrazine with (ethoxymethylene)malononitrile. This method is straightforward and provides excellent yields of the desired 5-amino pyrazole isomer.

  • Three-Component Reaction: A one-pot condensation of an aromatic aldehyde, malononitrile, and an aryl hydrazine. This approach is often highlighted for its efficiency and adherence to green chemistry principles, with several catalytic systems available to promote high yields in environmentally benign solvents.

Protocol 1: Two-Component Synthesis via Condensation of Aryl Hydrazines and (Ethoxymethylene)malononitrile

This protocol describes a highly regioselective one-step synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.

Experimental Workflow

reagents Aryl Hydrazine + (Ethoxymethylene)malononitrile solvent Ethanol or Trifluoroethanol (TFE) reagents->solvent Dissolve reflux Reflux solvent->reflux Heat workup Cooling & Crystallization reflux->workup Reaction Completion product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile workup->product Isolation

Caption: Workflow for the Two-Component Synthesis.

Materials and Reagents
  • Substituted Aryl Hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine)

  • (Ethoxymethylene)malononitrile

  • Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Experimental Procedure
  • To a solution of the appropriate aryl hydrazine (1.0 mmol) in ethanol or trifluoroethanol (10 mL) in a round-bottom flask, add (ethoxymethylene)malononitrile (1.0 mmol, 1.0 eq.).

  • Attach a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will typically crystallize out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Quantitative Data

The following table summarizes the yields for a selection of synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles using the two-component method.[1]

EntryAryl Substituent (Ar)SolventYield (%)
1C₆H₅TFE93
2C₆H₅EtOH85
34-F-C₆H₄EtOH75
4C₆F₅TFE47
54-CF₃-C₆H₂EtOH82
62,6-Cl₂-4-CF₃-C₆H₂TFE65
74-CH₃O-C₆H₄EtOH88

Protocol 2: Three-Component One-Pot Synthesis

This protocol details a green and efficient one-pot synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles from an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative. This method can be performed with or without a catalyst in environmentally friendly solvents.

Reaction Mechanism Pathway

cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Tautomerization aldehyde Aromatic Aldehyde malononitrile Malononitrile intermediate_A Arylidenemalononitrile (Intermediate A) malononitrile->intermediate_A Catalyst or Heat phenylhydrazine Phenylhydrazine intermediate_B Adduct (Intermediate B) phenylhydrazine->intermediate_B Nucleophilic Attack intermediate_C Cyclized Intermediate intermediate_B->intermediate_C Intramolecular Cyclization product 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile intermediate_C->product Tautomerization

Caption: Proposed mechanism for the three-component synthesis.

Materials and Reagents
  • Substituted Aromatic Aldehyde

  • Malononitrile

  • Substituted Phenylhydrazine

  • Solvent: Water and Ethanol (1:1) or solvent-free conditions

  • Optional Catalyst: Fe₃O₄@SiO₂@Tannic acid, LDH@PTRMS@DCMBA@CuI, or catalyst-free.[2][3]

  • Standard laboratory glassware

Experimental Procedure (Catalyst-Free Example)[4][5]
  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 1.0 eq.), and the phenylhydrazine derivative (1.0 mmol, 1.0 eq.).

  • Add a mixture of water and ethanol (1:1, 10 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.

Experimental Procedure (Catalyzed Example)[3][6]
  • In a 5 mL round-bottom flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[4]

  • The mixture is stirred at 55 °C.[4]

  • The progress of the reaction is monitored using TLC.[4]

  • After completion (typically 15-27 minutes), the mixture is cooled to room temperature.[3]

  • To isolate the catalyst, 3 mL of hot ethanol is added, and the catalyst is separated by centrifugation, washed, and dried.[4]

  • The solvent from the reaction mixture is evaporated, and the product is recrystallized from ethanol to yield the pure compound.[4]

Quantitative Data

The following table presents the yields for various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles synthesized via a three-component reaction.[3]

EntryAldehyde SubstituentPhenylhydrazine SubstituentYield (%)
14-ClH93
24-NO₂H90
34-OHH88
44-OCH₃H92
5HH91
63-NO₂H89
72-ClH85

Characterization Data

The synthesized compounds are typically characterized by spectroscopic methods. An example of characterization data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is provided below.[4]

  • Melting Point: 190-192 °C

  • FT-IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600, 1519, 1489 (C=C, C=N).

  • ¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).

  • ¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.

Conclusion

The protocols described herein provide efficient and high-yielding methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The two-component method offers excellent regioselectivity, while the three-component approach provides a green and atom-economical alternative. These procedures are valuable for researchers in medicinal chemistry and drug discovery for accessing this important class of heterocyclic compounds.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Unnatural Pyrazole Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a means to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity.[1][2] Pyrazole-containing amino acids are particularly valuable building blocks. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, acts as a rigid scaffold that can mimic peptide bonds, constrain peptide conformation, and participate in various non-covalent interactions with biological targets.[3] Peptides incorporating pyrazole amino acids have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, and have been used as antagonists for specific receptors like the N-methyl-D-aspartic acid (NMDA) receptor.[4][5]

These application notes provide an overview of the key considerations and methodologies for incorporating pyrazole amino acids into peptides via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the most common method for research-scale peptide synthesis.[6][7] Detailed protocols for the synthesis of building blocks, standard peptide synthesis, and advanced ligation techniques are provided for researchers, scientists, and drug development professionals.

Application Notes

Pyrazole Amino Acid Building Blocks

The successful incorporation of pyrazole amino acids begins with the synthesis of stable, N-terminally protected building blocks, typically with an Fmoc group for compatibility with standard SPPS.[] The synthesis of these monomers often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][9] The resulting pyrazole can be substituted at various positions, leading to a diverse range of side-chain functionalities.

Table 1: Examples of Fmoc-Protected Pyrazole Amino Acid Building Blocks

Structure Name Key Features
Fmoc-(S)-β-(1H-pyrazol-1-yl)alanine Isostere of Histidine. The first natural pyrazole amino acid was isolated from watermelon seeds.[4]
Fmoc-3-(4-carboxyphenyl)-pyrazole Amino Acid Provides a rigid scaffold and a point for further functionalization. Can act as an antagonist of the NMDA receptor.[5]

| | Fmoc-5-Aryl-pyrazole-α-amino Acid | Highly conjugated side-chain can impart fluorescent properties. Synthesized via a Horner-Wadsworth-Emmons reaction followed by condensation.[5] |

Key Considerations for SPPS Incorporation

While the core principles of SPPS remain the same, the unique structures of pyrazole amino acids require specific attention to the following:

  • Steric Hindrance: Bulky pyrazole side chains can slow down coupling reactions. The choice of coupling reagent is critical to ensure high yields. Stronger activating agents or extended reaction times may be necessary.[1]

  • Side-Chain Protection: If the pyrazole ring itself contains reactive functional groups (e.g., -COOH, -NH2), these must be protected with orthogonal protecting groups that are stable to the Fmoc deprotection conditions (piperidine) but can be removed during final cleavage (e.g., with trifluoroacetic acid, TFA).

  • Coupling Reagents: A variety of coupling reagents can be used. The choice depends on the steric hindrance of the pyrazole amino acid and the preceding residue on the resin.

Table 2: Recommended Coupling Reagents for Incorporating Pyrazole Amino Acids

Reagent Full Name Recommended Use
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate General-purpose, efficient for most standard couplings.[10]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient, recommended for sterically hindered couplings.
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole Cost-effective and reliable method for standard couplings.[2]

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for difficult couplings, particularly with bulky residues.[10] |

Biological Applications

The rigid nature of the pyrazole ring is useful for creating conformationally restricted peptidomimetics. This has led to the development of peptides with significant biological activities.

Table 3: Examples of Biological Activities of Pyrazole-Containing Peptides/Molecules

Compound Class Biological Target/Activity Reported IC₅₀ / Activity Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides Anticancer (Huh7, MCF7, HCT116 cell lines) IC₅₀ values of 1.1 - 3.3 mM [4]
Pyrazole analogues of ibotenic acid Metabotropic glutamate receptor 2 (mGluR2) Selective antagonists [5]
3-Carboxypyrazole α-amino acids N-methyl-D-aspartic acid (NMDA) receptor Antagonists [5]

| Pyrazole-based Schiff bases | α-amylase and α-glucosidase inhibition | Inhibition percentages up to 32.37% and 27.84%, respectively |[11] |

Experimental Protocols & Workflows

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the standard manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.[2][12] The process involves iterative cycles of deprotection and coupling.

SPPS_Workflow cluster_setup Setup cluster_cycle Iterative Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps start Start: Rink Amide Resin swell 1. Resin Swelling (DMF, 1 hr) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 5 + 15 min) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF, 2 hr) (For Pyrazole-AA, see Decision Pathway) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotect Test Negative (Next Cycle) kaiser->couple Test Positive (Recouple) final_deprotect 6. Final Fmoc Deprotection kaiser->final_deprotect Final Amino Acid Coupled cleavage 7. Cleavage & Deprotection (TFA Cocktail, 2-3 hr) final_deprotect->cleavage precipitate 8. Precipitation (Cold Diethyl Ether) cleavage->precipitate purify 9. Purification (RP-HPLC) precipitate->purify end_node End: Purified Peptide purify->end_node Coupling_Decision_Pathway start Incorporate Fmoc-Pyrazole-AA q1 Is the Pyrazole-AA sterically hindered (e.g., bulky substituents, α,α-disubstituted)? start->q1 no_sterics Use Standard Coupling Conditions q1->no_sterics No yes_sterics Use Stronger Coupling Conditions q1->yes_sterics Yes reagent_std Reagent: HBTU or DIC/HOBt Time: 1-2 hours Equivalents: 3 eq. no_sterics->reagent_std kaiser_check Perform Kaiser Test reagent_std->kaiser_check reagent_strong Reagent: HATU or PyBOP Time: 2-4 hours Equivalents: 3-4 eq. yes_sterics->reagent_strong reagent_strong->kaiser_check pass Coupling Complete (Proceed to next cycle) kaiser_check->pass Negative fail Coupling Incomplete (Recouple or Cap) kaiser_check->fail Positive APCL_Workflow frag1 Fragment 1: Peptide(1-n)-NHNH₂ (Peptide Hydrazide) activation 1. Activation (Add Acetylacetone (acac)) Forms Peptide Acyl Pyrazole in situ frag1->activation frag2 Fragment 2: H₂N-Cys-Peptide(n+1-m) ligation 2. Ligation (Add Fragment 2 and Azole Reagent e.g., 3-methylpyrazole) pH 5.0-6.5 frag2->ligation activation->ligation desulfur 3. Desulfurization (Optional) (If native Ala is desired at ligation site) ligation->desulfur product Final Ligated Protein: Peptide(1-m) ligation->product If Cys is desired desulfur->product

References

Application Notes and Protocols for In Vitro Assays of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing in vitro assays for the characterization of pyrazole-based enzyme inhibitors. Pyrazole-containing compounds are a significant class of molecules in drug discovery, known to inhibit a wide range of enzymes with therapeutic relevance. These protocols and application notes are designed to offer a foundational framework for researchers to design and execute their screening and characterization experiments effectively.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. These inhibitors have been developed against various enzyme classes, including kinases, cyclooxygenases (COX), and others, playing crucial roles in signaling pathways related to cancer, inflammation, and infectious diseases.[1][2][3][4] Accurate and reproducible in vitro assays are fundamental for determining the potency and mechanism of action of these inhibitors, guiding the structure-activity relationship (SAR) studies in the drug discovery process.

This guide outlines a generalized protocol for a common in vitro enzyme inhibition assay, which can be adapted for specific enzyme targets. It also presents a summary of inhibitory activities for various pyrazole derivatives against different enzymes.

General Mechanism of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently and can be classified as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. The determination of the inhibition mechanism is crucial for understanding the inhibitor's mode of action.

Enzyme_Inhibition cluster_0 Enzyme Action cluster_1 Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I)

Caption: General mechanism of competitive enzyme inhibition.

Experimental Protocols

A generalized protocol for determining the in vitro inhibitory activity of pyrazole-based compounds is described below. This protocol is adaptable for various enzyme systems, such as kinases or cyclooxygenases, and is typically performed in a 96- or 384-well plate format for high-throughput screening.[5][6][7][8]

Materials
  • Recombinant Enzyme (e.g., Kinase, COX-1, COX-2)

  • Enzyme-specific substrate (e.g., peptide for kinase, arachidonic acid for COX)

  • Cofactors (e.g., ATP for kinases)

  • Assay Buffer (specific to the enzyme, e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2 for kinases)

  • Test Compounds (Pyrazole-based inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive Control (a known inhibitor for the target enzyme)

  • Negative Control (DMSO vehicle)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, fluorometric probe for COX assay)

  • 96- or 384-well plates (white or black, depending on the detection method)

  • Microplate reader (capable of luminescence, fluorescence, or absorbance detection)

Experimental Workflow Diagram

Assay_Workflow prep Reagent Preparation dilution Serial Dilution of Pyrazole Inhibitors prep->dilution plate Plate Setup: Add Inhibitors, Controls, and Enzyme dilution->plate incubate Pre-incubation (Enzyme-Inhibitor Binding) plate->incubate reaction Initiate Reaction (Add Substrate/Cofactor) incubate->reaction incubate2 Reaction Incubation reaction->incubate2 detect Stop Reaction & Add Detection Reagent incubate2->detect read Measure Signal (Luminescence/Fluorescence) detect->read analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze

Caption: In vitro enzyme inhibition assay workflow.

Detailed Procedure
  • Reagent Preparation : Prepare all reagents, including assay buffer, enzyme, substrate, and cofactors, according to the specific requirements of the enzyme assay.

  • Compound Dilution : Prepare a serial dilution of the pyrazole-based test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup :

    • Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, and DMSO (negative control) to the appropriate wells of a 96- or 384-well plate.[5]

    • Add the enzyme solution to all wells except for the blank controls.

  • Pre-incubation : Gently mix the contents of the plate and incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for the binding of the inhibitor to the enzyme.[5][6]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP) to all wells.[5][8]

  • Reaction Incubation : Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme to allow the reaction to proceed.[5]

  • Signal Detection : Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the enzyme activity.[5]

  • Measurement : Measure the signal using a microplate reader at the appropriate wavelength.[6][8]

  • Data Analysis :

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.[6]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5][6]

Data Presentation

The inhibitory potency of pyrazole-based compounds is typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against various enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 7aCDK-20.074 ± 0.15Roscovitine0.100 ± 0.25
Compound 7bCDK-20.095 ± 0.10Roscovitine0.100 ± 0.25
Compound 7dDapE17.9 ± 8.0--
Compound (R)-7qDapE18.8--
Pyrazole-phthalazine hybrid 8lα-glucosidase13.66 ± 0.009Acarbose720.18 ± 0.008
Pyrazole-phthalazine hybrid 8nα-glucosidase18.63 ± 0.041Acarbose720.18 ± 0.008
Compound 2aCOX-20.01987Celecoxib-
Compound 3bCOX-20.03943Celecoxib-
Compound 5fCOX-21.50Celecoxib-
Compound 6fCOX-21.15Celecoxib-
Compound 5bTubulin Polymerization7.30--

Data compiled from multiple sources.[1][4][6][9][10][11][12]

Conclusion

The preliminary screening of pyrazole-based enzyme inhibitors is a critical step in the drug discovery pipeline. A systematic approach that combines robust and reproducible in vitro assays is essential for the identification and prioritization of promising lead candidates.[5] The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their screening campaigns effectively. The provided workflow and general principles can be adapted to a wide variety of enzymatic targets for the evaluation of novel pyrazole-based inhibitors.

References

Functionalization of Carboxylic Acid Groups on the Pyrazole Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of carboxylic acid groups on the pyrazole ring. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and the ability to modify the carboxylic acid moiety is crucial for developing new therapeutic agents with tailored properties.[1][2][3][4] This document outlines common synthetic strategies, including esterification and amidation, and provides detailed experimental procedures and quantitative data to guide researchers in this field.

I. Overview of Synthetic Strategies

The carboxylic acid group on a pyrazole ring is a versatile handle for introducing a wide range of functional groups, primarily through the formation of esters and amides. These modifications are instrumental in modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The two most common and effective strategies for the functionalization of pyrazole carboxylic acids are:

  • Two-Step Amidation/Esterification via Acid Chloride: This is a robust and widely used method that involves the initial conversion of the pyrazole carboxylic acid to a more reactive pyrazole carbonyl chloride. This intermediate is then reacted with a nucleophile (an amine or alcohol) to furnish the desired amide or ester. This approach is often high-yielding and applicable to a broad scope of substrates.

  • Direct Amidation/Esterification: This strategy involves the direct coupling of the pyrazole carboxylic acid with an amine or alcohol in the presence of a coupling agent or under acidic/basic catalysis. While this method can be more atom-economical, it may require careful optimization of reaction conditions to achieve high yields, especially with less reactive coupling partners.

II. Experimental Workflows and Visualizations

The following diagrams illustrate the general workflows for the functionalization of pyrazole carboxylic acids.

G cluster_0 Two-Step Functionalization Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Pyrazole Carbonyl Chloride Pyrazole Carbonyl Chloride Pyrazole Carboxylic Acid->Pyrazole Carbonyl Chloride SOCl₂ or (COCl)₂ Pyrazole Amide / Ester Pyrazole Amide / Ester Pyrazole Carbonyl Chloride->Pyrazole Amide / Ester Amine / Alcohol Amine / Alcohol Amine / Alcohol->Pyrazole Amide / Ester

Fig. 1: Two-Step Functionalization Workflow

G cluster_1 Direct Functionalization Pyrazole Carboxylic Acid_2 Pyrazole Carboxylic Acid Pyrazole Amide / Ester_2 Pyrazole Amide / Ester Pyrazole Carboxylic Acid_2->Pyrazole Amide / Ester_2 Amine / Alcohol_2 Amine / Alcohol Amine / Alcohol_2->Pyrazole Amide / Ester_2 Coupling Agent / Catalyst Coupling Agent / Catalyst Coupling Agent / Catalyst->Pyrazole Amide / Ester_2

Fig. 2: Direct Functionalization Workflow

III. Quantitative Data Presentation

The following tables summarize representative yields for the synthesis of pyrazole amides and esters under various reaction conditions.

Table 1: Synthesis of Pyrazole Amides

Pyrazole Carboxylic AcidAmineCoupling MethodSolventTemperature (°C)Time (h)Yield (%)Reference
1H-Pyrazole-5-carboxylic acidVarious aminesAcid ChlorideDCM0 to RT2-16Not specified[5]
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineTiCl₄, PyridinePyridineNot specifiedNot specified12[6]
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineDCC/DMAPDCMNot specifiedNot specified8[6]
5-Bromothiophene-2-carboxylic acid5-Methyl-1H-pyrazol-3-amineDCC/DMAPDCMNot specifiedNot specified68[6]
1-Aryl-3-ethoxycarbonyl-5-styryl-pyrazolesAmmoniaAcid ChlorideNot specifiedNot specifiedNot specifiedNot specified[7]
Pyrazole-3-carboxylic acidN-acetylpiperazineAcid ChlorideEthyl AcetateRT2-380[8]
Pyrazole-3-carboxylic acidCyclopropylamineAcid ChlorideEthyl AcetateRT2-390[8]

Table 2: Synthesis of Pyrazole Esters

Pyrazole Carboxylic AcidAlcoholMethodSolventTemperature (°C)Time (h)Yield (%)Reference
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideVarious alcoholsRefluxAlcoholReflux3-435-66[9]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloriden-Pentyl alcoholReflux with Pyridinen-Pentyl alcoholReflux364[9]
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideEthyl alcoholReflux with PyridineEthyl alcoholReflux460[9]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chlorideMethyl alcoholReflux with PyridineMethyl alcoholReflux466[9]
Acetic AcidEthanolFischer Esterification (Acid Catalyst)NoneEquilibriumNot specified65-99[10]

IV. Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carbonyl Chloride

This protocol describes the conversion of a pyrazole carboxylic acid to its corresponding acid chloride, a key intermediate for subsequent amidation or esterification.

Materials:

  • Pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask purged with nitrogen, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise to the cooled suspension. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride. This product is typically used immediately in the next step without further purification.[5]

Protocol 2: Synthesis of 1H-Pyrazole-5-carboxamide from Pyrazole-5-carbonyl Chloride

This protocol details the synthesis of a pyrazole amide from the corresponding acid chloride.

Materials:

  • Crude pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)

  • Desired amine (1.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 1H-pyrazole-5-carboxamide.[5]

Protocol 3: Direct Esterification of Pyrazole Carboxylic Acid (Fischer Esterification)

This protocol describes a classic method for the direct conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Alcohol (e.g., ethanol, methanol) (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole carboxylic acid in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the crude product by column chromatography or recrystallization. Common recrystallization solvents for pyrazole esters include ethanol.[11][12]

V. Application in Drug Development: Signaling Pathway of Celecoxib

Functionalized pyrazoles are prominent in medicinal chemistry. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core. Understanding its mechanism of action is crucial for the rational design of new anti-inflammatory and anticancer agents.[1][13]

G cluster_celecoxib Celecoxib Signaling Pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits Apoptosis Apoptosis Celecoxib->Apoptosis Induces (COX-2 independent) Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Promotes Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Promotes Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Promotes

Fig. 3: Simplified Signaling Pathway of Celecoxib

Celecoxib primarily exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][13] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13] In the context of cancer, overexpression of COX-2 is associated with increased tumor growth, angiogenesis, and resistance to apoptosis. By blocking COX-2, celecoxib can reduce the production of pro-inflammatory and pro-angiogenic prostaglandins in the tumor microenvironment.[1] Additionally, celecoxib has been shown to induce apoptosis through COX-2 independent mechanisms, further contributing to its anticancer properties.[13] The functionalization of the pyrazole scaffold in other molecules aims to target various other signaling pathways involved in cancer and other diseases, including those mediated by kinases such as EGFR, CDK, and BTK.[5][6]

References

Application Notes and Protocols: Cu-Catalyzed Decarboxylative Cross-Coupling of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the copper-catalyzed decarboxylative cross-coupling of pyrazole carboxylic acids. This emerging synthetic strategy offers a powerful tool for the construction of C-N bonds, enabling the synthesis of diverse N-aryl pyrazole derivatives, which are prevalent motifs in pharmaceuticals and functional materials. The use of readily available carboxylic acids as coupling partners presents a significant advantage over traditional cross-coupling methods that often require pre-functionalized and sensitive organometallic reagents.

Introduction

The copper-catalyzed decarboxylative cross-coupling reaction facilitates the formation of a new carbon-nitrogen bond between a pyrazole and an aryl group derived from a carboxylic acid, with the concomitant loss of carbon dioxide. This transformation is a valuable alternative to classical methods like the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions for N-arylation. The reaction's appeal lies in its use of stable and abundant carboxylic acids, often proceeding under milder conditions and with a broad tolerance for various functional groups.

Reaction Principle

The core of this methodology is the in-situ generation of an aryl nucleophile from a carboxylic acid via decarboxylation, which then couples with a pyrazole. The general transformation can be represented as follows:

G Pyrazole Pyrazole Catalyst Cu Catalyst, Base, Solvent, Heat Pyrazole->Catalyst ArylAcid Aryl Carboxylic Acid ArylAcid->Catalyst N_Aryl_Pyrazole N-Aryl Pyrazole CO2 CO2 H2O H2O Catalyst->N_Aryl_Pyrazole Catalyst->CO2 Catalyst->H2O

Caption: General scheme of Cu-catalyzed decarboxylative cross-coupling.

Proposed Catalytic Cycle

While the precise mechanism can vary depending on the specific catalyst system and reactants, a plausible catalytic cycle is depicted below. The cycle generally involves the formation of a copper(I) pyrazolate intermediate, oxidative addition of the aryl carboxylic acid followed by decarboxylation to form an aryl-copper(III) species, and subsequent reductive elimination to yield the N-aryl pyrazole product and regenerate the active copper(I) catalyst.

G Cu_I Cu(I) Catalyst Cu_Pyrazolate Cu(I)-Pyrazolate Cu_I->Cu_Pyrazolate  + Pyrazole  - Base-H+ Cu_III_Aryl Aryl-Cu(III)-Pyrazolate Cu_Pyrazolate->Cu_III_Aryl  + Ar-COOH N_Aryl_Pyrazole N-Aryl Pyrazole Cu_III_Aryl->N_Aryl_Pyrazole Reductive Elimination CO2 CO2 Cu_III_Aryl->CO2 N_Aryl_Pyrazole->Cu_I Regeneration Pyrazole Pyrazole ArylCOOH Ar-COOH Base Base

Caption: Proposed catalytic cycle for the decarboxylative N-arylation of pyrazoles.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions and their impact on the yield of the N-aryl pyrazole product. These data are compiled from various studies on related copper-catalyzed decarboxylative couplings and serve as a guide for optimizing new reactions.[1][2][3]

Table 1: Screening of Copper Catalysts

EntryCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF12075
2Cu₂O (5)1,10-Phenanthroline (20)K₂CO₃ (2)DMF12068
3Cu(OAc)₂ (10)NoneCs₂CO₃ (2)DMSO11085
4Cu(MeCN)₄BF₄ (15)L1* (20)Cs₂CO₃ (0.5)MeCN7092
5CuCl (10)1,10-Phenanthroline (20)K₃PO₄ (2)Toluene13065

*L1 refers to a specific ligand used in photoredox/copper catalysis systems.[2]

Table 2: Effect of Solvent and Base

EntryCopper CatalystBaseSolventTemp (°C)Yield (%)
1Cu(OAc)₂ (10 mol%)K₂CO₃DMF11078
2Cu(OAc)₂ (10 mol%)K₂CO₃DMSO11082
3Cu(OAc)₂ (10 mol%)K₂CO₃Toluene11055
4Cu(OAc)₂ (10 mol%)K₂CO₃Dioxane11061
5Cu(OAc)₂ (10 mol%)Cs₂CO₃DMSO11088
6Cu(OAc)₂ (10 mol%)K₃PO₄DMSO11075

Experimental Protocols

The following are generalized protocols for the copper-catalyzed decarboxylative cross-coupling of pyrazole carboxylic acids. Researchers should optimize these protocols for their specific substrates.

General Protocol for Thermal Decarboxylative Cross-Coupling

This protocol is based on typical conditions found in the literature for similar copper-catalyzed decarboxylative couplings.

G start Start step1 To a dried Schlenk tube, add: - Pyrazole (1.0 mmol) - Aryl carboxylic acid (1.2 mmol) - Cu catalyst (e.g., Cu(OAc)₂, 0.1 mmol) - Base (e.g., Cs₂CO₃, 2.0 mmol) start->step1 step2 Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. step1->step2 step3 Add anhydrous solvent (e.g., DMSO, 3 mL) via syringe. step2->step3 step4 Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110-130 °C). step3->step4 step5 Stir the reaction mixture for the specified time (e.g., 12-24 h). Monitor by TLC or GC-MS. step4->step5 step6 Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., EtOAc). step5->step6 step7 Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. step6->step7 step8 Purify the crude product by column chromatography on silica gel. step7->step8 end End step8->end

References

One-Pot Synthesis of 5-Amino-1H-Pyrazole Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The development of efficient and sustainable synthetic methodologies for heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, 5-amino-1H-pyrazole derivatives represent a privileged scaffold due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This application note details a robust one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives and discusses their significance as therapeutic agents, with a particular focus on their role as Fibroblast Growth Factor Receptor (FGFR) inhibitors in oncology.

Introduction

5-Amino-1H-pyrazoles are versatile precursors in the synthesis of various fused heterocyclic systems.[1] Their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[2][3] Notably, several pyrazole-containing drugs have been approved for treating various diseases, including different types of cancer.[4] The one-pot synthesis approach offers significant advantages over traditional multi-step methods by improving efficiency, reducing waste, and simplifying purification processes, making it an attractive strategy for the rapid generation of compound libraries for drug screening.[3][5]

Applications in Drug Discovery: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[6] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[2] A number of 5-amino-1H-pyrazole derivatives have been designed and synthesized as potent and selective FGFR inhibitors.[2][7] These inhibitors typically function by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth and survival.[8][9] The development of covalent inhibitors based on the 5-aminopyrazole scaffold has shown promise in overcoming drug resistance associated with gatekeeper mutations in FGFRs.[2][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Proliferation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR Inhibits Kinase Activity One_Pot_Synthesis_Workflow cluster_inputs Inputs Reactants Reactants: - Aromatic Aldehyde - Malononitrile - Phenylhydrazine Mixing Combine Reactants, Catalyst, and Solvent in a Reaction Vessel Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent (e.g., EtOH/H2O) Solvent->Mixing Reaction Stir and Heat (e.g., 50-80°C) Mixing->Reaction Monitoring Monitor Reaction Progress by TLC Reaction->Monitoring Workup Work-up: - Cool to Room Temperature - Pour into Water Monitoring->Workup Isolation Filter the Precipitated Product Workup->Isolation Purification Purify by Recrystallization (e.g., from Ethanol) Isolation->Purification Characterization Characterize the Final Product (NMR, IR, Mass Spectrometry) Purification->Characterization

References

Application Notes and Protocols: 5-Aminopyrazoles in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their broad spectrum of biological activities. These compounds serve as crucial building blocks for the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides.[1][2] Their efficacy stems from diverse mechanisms of action, targeting key physiological and biochemical pathways in pests and pathogens. This document provides detailed application notes and experimental protocols for the utilization of 5-aminopyrazoles in crop protection research and development.

Applications in Crop Protection

5-Aminopyrazole derivatives have been successfully developed and commercialized for various applications in agriculture:

  • Insecticides: Certain 5-aminopyrazole derivatives, like Fipronil, are highly effective against a wide range of insect pests.[1][3] They are particularly valuable in controlling pests in both non-crop and crop situations.[1]

  • Fungicides: Several 5-aminopyrazole derivatives exhibit potent antifungal activity against various plant pathogens.[2][4] They represent a promising class of compounds for the development of new fungicides to manage crop diseases.

  • Herbicides: The application of 5-aminopyrazole compounds in plant growth regulation, particularly as herbicides, has been explored.[5] By adjusting the concentration, these compounds can be used to control weeds.[5] Notably, substituted 5-aminopyrazoles have shown differential inhibitory effects on monocotyledons and dicotyledons, which is a valuable trait for selective herbicides.[5]

  • Acaricides and Nematicides: Some derivatives have also demonstrated activity as acaricides (against mites) and nematicides (against nematodes).[1]

Mechanism of Action

The mode of action of 5-aminopyrazole derivatives varies depending on the target organism:

  • Insecticides: The primary insecticidal mechanism of action for many 5-aminopyrazole compounds, such as Fipronil, is the disruption of the central nervous system. They act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking the chloride ion channels.[3][6] This leads to hyperexcitation of the insect's nervous system, paralysis, and death. These insecticides show selectivity towards insect GABA receptors over mammalian receptors.[2]

  • Fungicides: The fungicidal activity of 5-aminopyrazoles can be attributed to various mechanisms, including the inhibition of succinate dehydrogenase (SDHI), which disrupts cellular respiration and energy production in the fungal mitochondria.[7][8] Other proposed mechanisms involve the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity, or the inhibition of tubulin biosynthesis, which is essential for cell division.[6][9]

  • Herbicides: As herbicides, 5-aminopyrazoles can inhibit plant growth through various pathways.[5] While specific molecular targets for their herbicidal activity are still under investigation, they are known to interfere with essential plant processes.

Signaling Pathway of 5-Aminopyrazole Insecticides (GABA Receptor Antagonism)

GABAR_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GABAR GABA Receptor (Chloride Channel) GABA_cleft->GABAR Binds to Cl_channel Chloride Ion Influx GABAR->Cl_channel Opens Block Blockage GABAR->Block Is Blocked Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_channel->Hyperpolarization Aminopyrazole 5-Aminopyrazole Insecticide Aminopyrazole->GABAR Binds to (allosteric site) Block->Cl_channel Prevents Opening Excitation Hyperexcitation Paralysis, Death Block->Excitation Leads to Synthesis_Workflow Reactants Reactants: (Ethoxymethylene)malononitrile + Aryl Hydrazine Reaction Reaction: Reflux Reactants->Reaction Solvent Solvent: Ethanol or Fluorinated Ethanol Solvent->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Workup Work-up: Cooling, Filtration or Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization Final_Product Final Product: 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Characterization->Final_Product Antifungal_Screening Start Start: Fungal Pathogen Culture Prepare_Plates Prepare PDA Plates with: - Test Compound - Positive Control - Solvent Control Start->Prepare_Plates Inoculation Inoculate Plates with Fungal Mycelial Disc Prepare_Plates->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation Result Result: Efficacy of Compound Calculation->Result

References

Application Note: Formulation and Evaluation of Pyrazole Compounds for Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial part of the healing process, chronic inflammation can lead to various diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Pyrazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent anti-inflammatory properties.[2][3] The commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has highlighted the therapeutic potential of the pyrazole scaffold.[1][4] This document provides detailed application notes and protocols for the formulation of pyrazole compounds and their subsequent evaluation in preclinical anti-inflammatory studies.

1. Mechanism of Action: Targeting the COX Pathway The primary mechanism by which many pyrazole compounds exert their anti-inflammatory effect is through the selective inhibition of the COX-2 enzyme.[4][5] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is induced at sites of inflammation.[8] Selective inhibition of COX-2 allows for the reduction of inflammation while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[8][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Cell_Stimuli->PLA2 Activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Cleaves from Phospholipids COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological via COX-1 pathway Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory via COX-2 pathway GI_Protection GI Mucosal Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Leads to Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Leads to Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: COX signaling pathway and selective inhibition by pyrazole compounds.

2. Formulation Strategies for Pyrazole Compounds A significant challenge in the development of pyrazole-based drugs is their often poor aqueous solubility, which can lead to low and variable oral bioavailability.[9][10] To overcome this, various formulation strategies can be employed.

2.1. Self-Emulsifying Drug Delivery Systems (SEDDS) Self-microemulsifying (SMEDDS) and self-nanoemulsifying (SNEDDS) drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media.[9][10][11] These systems enhance the solubility and absorption of hydrophobic drugs.[12]

2.2. Aqueous Suspensions For preclinical in vivo studies, pyrazole compounds can be formulated as aqueous suspensions. This involves dispersing the micronized drug powder in an aqueous vehicle containing suspending agents, wetting agents, and preservatives to ensure dose uniformity and stability.[13]

Table 1: Common Excipients for Pyrazole Formulations

Formulation Type Component Examples Purpose
SMEDDS/SNEDDS Oil/Lipid Labrafil M 2515 CS, Medium Chain Triglycerides[9][12] Solubilize the hydrophobic drug
Surfactant Tween 80, Tween 20, Polyoxyl 40 Hydrogenated Castor Oil[9][13] Reduce interfacial tension, form emulsion
Co-surfactant Polyethylene Glycol 400 (PEG 400), Propylene Glycol[9][13] Improve emulsification and drug solubility
Aqueous Suspension Suspending Agent Xanthan Gum, Methylcellulose Increase viscosity to prevent settling
Wetting Agent Polysorbate 80 (Tween 80) Reduce surface tension of drug particles

| | Vehicle | Purified Water, Phosphate Buffer | Aqueous phase of the suspension |

Protocols: Preclinical Evaluation of Pyrazole Compounds

The following section details standardized protocols for the in vitro and in vivo assessment of the anti-inflammatory potential of formulated pyrazole compounds.

3. In Vitro Evaluation Protocols In vitro assays are crucial for the initial screening of compounds to determine their potency and mechanism of action before proceeding to more complex in vivo studies.

G start Start: Synthesized Pyrazole Compound formulation Formulation Development (e.g., DMSO stock, aqueous prep) start->formulation cox_assay In Vitro COX-1/COX-2 Inhibition Assay formulation->cox_assay cytokine_assay Cytokine Release Assay (LPS-stimulated Macrophages) formulation->cytokine_assay data_analysis Data Analysis: - Calculate IC50 Values - Determine Selectivity Index (SI) - Quantify Cytokine Inhibition cox_assay->data_analysis cytokine_assay->data_analysis decision Potent & Selective? data_analysis->decision end_fail Stop or Redesign Compound decision->end_fail No end_success Proceed to In Vivo Studies decision->end_success Yes

Caption: Workflow for the in vitro screening of pyrazole compounds.

3.1. Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay This protocol determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).

  • Principle: A colorimetric assay is used to measure the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2, oxidizing a chromogenic substrate in the process. The intensity of the color, measured by a spectrophotometer, is proportional to the enzyme activity.[14]

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogen)

    • Test pyrazole compound and reference inhibitor (e.g., Celecoxib)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference drug in assay buffer.

    • In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound/reference drug.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm every minute for 5 minutes.

    • Run controls including a no-enzyme control, a no-inhibitor control, and a no-substrate control.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

    • Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Table 2: Sample In Vitro Anti-Inflammatory Data

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (SI) IL-6 Inhibition (%) at 10 µM
Pyrazole-A 5.5 0.03 183 88%
Pyrazole-B >100 1.2 >83 45%
Celecoxib (Ref.) 4.5 0.02 225 92%

| Ibuprofen (Ref.) | 0.8 | 2.5 | 0.32 | 30% |

4. In Vivo Evaluation Protocols Compounds that demonstrate high potency and selectivity in vitro are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

G start Candidate Compound from In Vitro Screening (High Potency & Selectivity) formulation Develop Stable In Vivo Formulation (e.g., Aqueous Suspension) start->formulation acute_model Acute Inflammation Model (Carrageenan-Induced Paw Edema) formulation->acute_model safety_model Safety Assessment: Gastric Ulcerogenicity Assay formulation->safety_model efficacy Efficacy Assessment: Measure % Edema Inhibition acute_model->efficacy decision Favorable Efficacy & Safety Profile? efficacy->decision ulcer_index Safety Assessment: Determine Ulcer Index safety_model->ulcer_index ulcer_index->decision end_fail Stop or Optimize Lead decision->end_fail No end_success Advance to Chronic Models & Further Preclinical Development decision->end_success Yes

Caption: Logical progression from in vitro success to in vivo evaluation.

4.1. Protocol 2: Carrageenan-Induced Paw Edema in Rats This is a standard and widely used model for evaluating acute anti-inflammatory activity.[15][16][17]

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200g)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Test pyrazole compound formulation and vehicle control

    • Reference drug (e.g., Indomethacin or Celecoxib)

    • Plebysmometer or digital calipers for measuring paw volume

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat.

    • Administer the test compound, reference drug, or vehicle control orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

4.2. Protocol 3: Gastric Ulcerogenicity Assay This assay assesses the potential of a compound to cause gastric irritation, a common side effect of non-selective NSAIDs.[14]

  • Principle: High doses of the test compound are administered to rats, and the stomach is later examined for signs of ulceration, hemorrhaging, or lesions.

  • Procedure:

    • Fast rats for 24 hours with free access to water.

    • Administer a high dose of the test compound or reference drug (e.g., 5-10 times the effective anti-inflammatory dose).

    • Four hours after administration, euthanize the animals and remove the stomachs.

    • Cut the stomach along the greater curvature, rinse with saline, and examine for lesions under a dissecting microscope.

    • Score the lesions based on their number and severity to calculate an Ulcer Index (UI).

Table 3: Sample In Vivo Anti-Inflammatory and Safety Data

Compound (Dose) Paw Edema Inhibition at 3h (%) Ulcer Index (UI)
Vehicle Control 0% 0.15 ± 0.05
Pyrazole-A (10 mg/kg) 68% 0.50 ± 0.12
Celecoxib (10 mg/kg) 75% 0.45 ± 0.10

| Indomethacin (10 mg/kg) | 80% | 4.80 ± 0.55 |

Conclusion The pyrazole scaffold is a validated and promising starting point for the development of novel anti-inflammatory agents. Success in this field requires a systematic approach that combines rational formulation strategies to enhance bioavailability with a robust cascade of in vitro and in vivo assays. The protocols and data presented in this note provide a framework for researchers to effectively formulate and evaluate new pyrazole compounds, facilitating the identification of lead candidates with potent efficacy and improved safety profiles for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with pyrazole carboxylic acids in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses common problems and questions related to the dissolution of pyrazole carboxylic acids.

Question Answer
My pyrazole carboxylic acid won't dissolve in a common organic solvent (e.g., DCM, Ethyl Acetate). What should I do? Poor solubility of pyrazole carboxylic acids is often due to strong intermolecular hydrogen bonding and crystal lattice energy. Initial steps to address this include: 1. Heating: Gently warming the solvent can significantly increase solubility. 2. Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, ethers, polar aprotic solvents like DMF or DMSO).
I'm observing precipitation of my compound during a reaction. How can I prevent this? Premature precipitation is a clear indication that the solvent system cannot maintain the concentration of your pyrazole derivative at the reaction temperature. Consider the following: 1. Increase Solvent Volume: Diluting the reaction mixture may keep the compound in solution. 2. Add a Co-solvent: Introducing a stronger, miscible co-solvent in which your compound is more soluble can increase the overall solvating power of the medium. 3. Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can improve solubility.
How does pH affect the solubility of pyrazole carboxylic acids in organic solvents? While the concept of pH is strictly defined for aqueous solutions, the acidity/basicity of the medium can still be adjusted in organic solvents to affect the solubility of ionizable compounds like pyrazole carboxylic acids.[1] The carboxylic acid group can be deprotonated to its more soluble carboxylate salt form by adding a suitable base.[1] This is a common strategy to enhance solubility.
What are the best general-purpose solvents for dissolving pyrazole carboxylic acids? Polar organic solvents are generally the most effective. Based on available data and chemical principles, good starting points include: - Alcohols: Methanol, Ethanol[2][3] - Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[2] These solvents can engage in hydrogen bonding and have high dielectric constants, which help to overcome the strong intermolecular forces in the solid pyrazole carboxylic acid.
Can I use a binary solvent system for recrystallization if I can't find a suitable single solvent? Yes, a binary solvent system is a very common and effective technique for recrystallization.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce the formation of pure crystals.[4] A detailed protocol is provided in the Experimental Protocols section.

Data Presentation: Solubility of Pyrazole Derivatives

The following tables summarize available quantitative and qualitative solubility data for select pyrazole derivatives.

Table 1: Quantitative Solubility of 1-Methyl-1H-pyrazole-4-carboxylic Acid

SolventSolubilityNotes
WaterSolubleAqueous solubility is attributed to the carboxylic acid group forming hydrogen bonds with water.[2]
MethanolEnhanced Solubility[2]
Dimethyl Sulfoxide (DMSO)Enhanced Solubility[2]

Table 2: Qualitative Solubility of Pyrazole Carboxylic Acids

CompoundSolventSolubilityReference
Pyrazole-4-carboxylic acidWaterSoluble[3]
AlcoholsSoluble[3]
1H-PyrazoleEthanolSoluble
MethanolSoluble
AcetoneSoluble

Experimental Protocols

Here are detailed methodologies for key experiments aimed at overcoming solubility issues with pyrazole carboxylic acids.

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Carboxylic Acid

Objective: To identify a suitable co-solvent to enhance the solubility of a pyrazole carboxylic acid in a primary organic solvent.

Materials:

  • Your pyrazole carboxylic acid

  • Primary solvent (e.g., Dichloromethane, Toluene)

  • A selection of potential co-solvents (e.g., Methanol, Ethanol, Isopropanol, THF, DMF, DMSO)

  • Small vials (e.g., 2 mL) with stir bars

  • Graduated micropipettes

Procedure:

  • Add a pre-weighed amount of your pyrazole carboxylic acid (e.g., 10 mg) to several vials.

  • To each vial, add a fixed volume of the primary solvent (e.g., 1 mL).

  • Stir the mixtures at ambient temperature for 15 minutes. Note which, if any, have fully dissolved.

  • To the vials where the solid has not fully dissolved, add a co-solvent dropwise (e.g., in 50 µL increments).

  • After each addition, stir for 10-15 minutes and observe for complete dissolution.

  • Record the volume of each co-solvent required to fully dissolve the compound.

  • Select the co-solvent that provides the desired solubility with the smallest volume addition and is compatible with your intended downstream application.

Protocol 2: pH-Modification for Solubility Enhancement in a Mixed Solvent System

Objective: To increase the solubility of a pyrazole carboxylic acid in a predominantly organic solvent system by forming a salt in situ.

Materials:

  • Your pyrazole carboxylic acid

  • Primary organic solvent (e.g., Isopropanol, Acetonitrile)

  • A suitable organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or an aqueous solution of a strong base (e.g., 1M NaOH) if your system is compatible with water.

  • Stir plate and stir bar

Procedure:

  • Suspend your pyrazole carboxylic acid in the chosen organic solvent.

  • While stirring, add the base dropwise. If using an organic base, add it directly. If using an aqueous base, be mindful of potential phase separation.

  • Observe the mixture. The formation of the carboxylate salt should lead to a significant increase in solubility, often resulting in a clear solution.

  • Continue adding the base until the solid is fully dissolved. Avoid adding a large excess of base.

  • This solution containing the pyrazole carboxylate salt can then be used for subsequent reactions or analysis. To recover the carboxylic acid form, the solution can be acidified with a suitable acid (e.g., dilute HCl), which will cause the pyrazole carboxylic acid to precipitate.[1]

Protocol 3: Salt Formation and Isolation

Objective: To prepare and isolate a stable salt of a pyrazole carboxylic acid to improve its handling and solubility characteristics.

Materials:

  • Your pyrazole carboxylic acid

  • A suitable acid (for basic pyrazoles) or base (for acidic pyrazoles). For pyrazole carboxylic acids, a base like sodium hydroxide or potassium hydroxide would be used.

  • A solvent in which the pyrazole carboxylic acid has some solubility (e.g., ethanol, methanol).

  • An anti-solvent in which the salt is insoluble (e.g., diethyl ether, hexane).

Procedure:

  • Dissolve the pyrazole carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve one molar equivalent of the chosen base (e.g., NaOH) in the same solvent.

  • Slowly add the base solution to the stirring solution of the pyrazole carboxylic acid at room temperature.

  • Stir the mixture for 1-2 hours. Salt precipitation may occur directly, or the salt may remain in solution.

  • If the salt has precipitated, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the salt remains in solution, slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes cloudy and precipitation begins.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the salt by filtration, wash with the anti-solvent, and dry under vacuum.[2]

Protocol 4: Single-Solvent Recrystallization for Purification

Objective: To purify a pyrazole carboxylic acid using a single solvent.[4]

Materials:

  • Crude pyrazole carboxylic acid

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude pyrazole carboxylic acid in an Erlenmeyer flask.

  • Add a small amount of the solvent, enough to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtering hot to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.[4]

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Pyrazole Carboxylic Acid Insoluble in Chosen Organic Solvent heat_sonicate Apply Heat and/or Sonication start->heat_sonicate dissolved1 Compound Dissolves heat_sonicate->dissolved1 Success not_dissolved1 Compound Still Insoluble heat_sonicate->not_dissolved1 Failure solvent_screen Perform Solvent Screening (Varying Polarity) not_dissolved1->solvent_screen soluble_solvent_found Soluble in a New Solvent solvent_screen->soluble_solvent_found Success still_insoluble Still Insoluble or Poorly Soluble solvent_screen->still_insoluble Failure cosolvent Try Co-solvent Addition still_insoluble->cosolvent dissolved2 Compound Dissolves cosolvent->dissolved2 Success not_dissolved2 Compound Still Insoluble cosolvent->not_dissolved2 Failure ph_modification Attempt pH Modification (In-situ Salt Formation) not_dissolved2->ph_modification dissolved3 Compound Dissolves ph_modification->dissolved3 Success not_dissolved3 Compound Still Insoluble ph_modification->not_dissolved3 Failure salt_formation Consider Formal Salt Formation and Isolation not_dissolved3->salt_formation end Consult Further Literature or Consider Structural Modification salt_formation->end

Caption: A logical workflow for addressing solubility issues of pyrazole carboxylic acids.

Signaling Pathway for Solubility Enhancement Strategies

G cluster_physical Physical Approaches cluster_chemical Chemical Approaches Particle Size Reduction Particle Size Reduction Enhanced Solubility & Bioavailability Enhanced Solubility & Bioavailability Particle Size Reduction->Enhanced Solubility & Bioavailability Co-solvency Co-solvency Co-solvency->Enhanced Solubility & Bioavailability Solid Dispersion Solid Dispersion Solid Dispersion->Enhanced Solubility & Bioavailability Complexation Complexation Complexation->Enhanced Solubility & Bioavailability Salt Formation Salt Formation Salt Formation->Enhanced Solubility & Bioavailability Prodrug Synthesis Prodrug Synthesis Prodrug Synthesis->Enhanced Solubility & Bioavailability pH Adjustment pH Adjustment pH Adjustment->Enhanced Solubility & Bioavailability Poorly Soluble Pyrazole Carboxylic Acid Poorly Soluble Pyrazole Carboxylic Acid Poorly Soluble Pyrazole Carboxylic Acid->Particle Size Reduction Increases Surface Area Poorly Soluble Pyrazole Carboxylic Acid->Co-solvency Increases Solvating Power Poorly Soluble Pyrazole Carboxylic Acid->Salt Formation Increases Ionization Poorly Soluble Pyrazole Carboxylic Acid->pH Adjustment Alters Ionization State

Caption: Key strategies for enhancing the solubility of pyrazole carboxylic acids.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyrazole derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyrazole synthesis?

A1: Common challenges include achieving high yields, controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, and managing reaction conditions such as temperature and time. Conventional synthesis methods can sometimes result in yields lower than 70%.[1]

Q2: How does the choice of solvent affect the outcome of a pyrazole synthesis?

A2: The solvent plays a crucial role in pyrazole synthesis, influencing the reaction rate, yield, and regioselectivity. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have demonstrated superior results in certain reactions.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a desired isomer.[3][4]

Q3: What is the benefit of using microwave-assisted synthesis for pyrazole formation?

A3: Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times, often from hours to minutes, due to efficient internal heating of the reaction mixture.[5] This rapid and uniform heating can lead to higher product yields and improved purity by minimizing the formation of side products.[5] It is also considered a greener chemistry approach due to reduced solvent and energy consumption.[5]

Q4: Can I use a household microwave for chemical synthesis?

A4: It is strongly advised against using a domestic microwave oven for chemical synthesis. These appliances lack the necessary safety features and precise control over critical reaction parameters like temperature and pressure, which can lead to hazardous situations and poor reproducibility.[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My pyrazole synthesis is consistently resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in pyrazole synthesis can arise from several factors, including incomplete reaction, suboptimal conditions, or the formation of side products. Here are some troubleshooting steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions that consume starting materials and reduce the yield.[6]

  • Optimize Reaction Stoichiometry: A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[6]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[6]

  • Adjust Reaction Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. In some cases, temperature control is crucial for divergent synthesis of different pyrazole derivatives.[7][8]

  • Evaluate Catalyst Choice and Loading: The choice of acid or base catalyst can be critical. For instance, in Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is often beneficial. The amount of catalyst used can also significantly impact the yield.

Below is a logical workflow for troubleshooting low yields:

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) check_purity->optimize_stoichiometry If pure end_goal Improved Yield check_purity->end_goal If impure, purify and repeat monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_stoichiometry->monitor_reaction adjust_temp Adjust Reaction Temperature monitor_reaction->adjust_temp If incomplete eval_catalyst Evaluate Catalyst (Type and Loading) adjust_temp->eval_catalyst check_side_reactions Investigate Side Reactions eval_catalyst->check_side_reactions purification_loss Review Purification Technique check_side_reactions->purification_loss If side products present check_side_reactions->end_goal Modify conditions to suppress purification_loss->end_goal If losses minimized

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of products. Here are strategies to improve regioselectivity:

  • Solvent Selection: The solvent can significantly influence regioselectivity. Experimenting with different solvents is crucial. For instance, the use of fluorinated alcohols like TFE and HFIP has been shown to dramatically improve the ratio of the desired regioisomer.[3][4]

  • Acidic or Basic Additives: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the regioselectivity by affecting the protonation state of the reactants and intermediates.[2]

G start Unsymmetrical 1,3-Dicarbonyl + Hydrazine attack1 Attack at Carbonyl 1 start->attack1 attack2 Attack at Carbonyl 2 start->attack2 intermediate1 Intermediate 1 attack1->intermediate1 intermediate2 Intermediate 2 attack2->intermediate2 isomer1 Regioisomer 1 intermediate1->isomer1 Cyclization isomer2 Regioisomer 2 intermediate2->isomer2 Cyclization

Caption: Knorr synthesis pathways leading to different regioisomers.

Issue 3: Unexpected Side Products

Q: I am observing unexpected byproducts in my reaction. What are some common side reactions and how can I mitigate them?

A: Besides regioisomers, other side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired pyrazole.

  • Pyrazoline Formation: Incomplete oxidation of the pyrazoline intermediate can be an issue. Introducing a mild oxidizing agent or adjusting the reaction conditions to promote aromatization can help.

  • Ring-Opened Products: The presence of highly reactive functional groups on the starting materials can lead to ring-opening or rearrangement under certain conditions. Careful control of the reaction temperature is crucial.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
EntryR1SolventRegioisomeric Ratio (2a:3a)Yield (%)
12-furylEtOH55:4595
22-furylTFE85:1598
32-furylHFIP97:399
4PhenylEtOH60:4093
5PhenylTFE90:1096
6PhenylHFIP>99:199

Data adapted from a study on the condensation of 1-aryl-4,4,4-trifluoro-1,3-butanediones with methylhydrazine. The ratio represents the desired 3-trifluoromethyl-5-aryl-pyrazole (2a) to the undesired regioisomer (3a).[4]

Table 2: Optimization of Catalyst Loading for Pyranopyrazole Synthesis
EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)
1None012040
2Piperidine46075
3DABCO45082
4PS-DABCO32085
5PS-DABCO41591
6PS-DABCO51591

Data from a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. PS-DABCO is a polymer-supported catalyst.[9]

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90
Pyrazole-Oxadiazole HybridsMicrowave-AssistedNot Specified9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional HeatingNot Specified7-9 hoursNot Specified

This table summarizes data from multiple sources comparing the two heating methods.[5]

Table 4: Optimization of Microwave-Assisted Pyrazolone Synthesis
EntryPower (W)Time (min)Yield (%)
12101043
2420554
34201071
44201562
56301051

Data from a one-pot synthesis of pyrazolone derivatives under solvent-free conditions.[10]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a one-pot, three-component reaction of an enone, p-toluenesulfonyl hydrazide, and a halide.

  • Reaction Setup: To a solution of the enone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add p-toluenesulfonyl hydrazide (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

  • Addition of Halide: Add the corresponding halide (1.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and stir for the appropriate time (monitored by TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and add water (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.[11]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3 & 4: Alkylation and Cyclization cluster_3 Step 5 & 6: Work-up and Purification a Dissolve enone in ACN b Add TsNHNH2 and K2CO3 a->b c Stir at RT for 2h b->c d Add halide c->d e Heat to 80°C d->e f Aqueous work-up e->f g Column chromatography f->g h h g->h Pure Pyrazole

Caption: Experimental workflow for the one-pot synthesis of pyrazoles.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol details the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative using microwave irradiation.

  • Reaction Setup: In a microwave process vial, combine the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a specified power and for a specific duration (e.g., 300 W for 1-5 minutes). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[5]

References

Technical Support Center: Scaling Up the Synthesis of 5-Aminopyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 5-aminopyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-aminopyrazole intermediates?

A1: The most versatile and widely used method is the condensation of a β-ketonitrile with a hydrazine.[1] This reaction typically proceeds through a hydrazone intermediate, which then cyclizes to form the 5-aminopyrazole ring.[1] Other common methods include the reaction of α,β-unsaturated nitriles or malononitrile derivatives with hydrazines.[1]

Q2: My primary challenge is controlling regioselectivity. How can I selectively synthesize the 5-aminopyrazole isomer instead of the 3-aminopyrazole isomer?

A2: Controlling regioselectivity between the 5-amino and 3-amino isomers is a common challenge that depends on kinetic versus thermodynamic control. To favor the thermodynamically more stable 5-aminopyrazole , use neutral or acidic conditions at elevated temperatures (e.g., reflux). These conditions allow the initial intermediates to equilibrate, leading to the most stable product. Conversely, to favor the kinetically controlled 3-aminopyrazole , use basic conditions at low temperatures (e.g., 0 °C), which traps the initial, less stable product before it can rearrange.

Q3: What are the primary safety concerns when scaling up reactions involving hydrazine?

A3: Hydrazine and its derivatives are energetic and toxic compounds. The primary safety concerns during scale-up are:

  • Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic. Without proper control, this can lead to a dangerous increase in temperature and pressure.

  • Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.

Q4: How can I manage the exothermic nature of the hydrazine condensation during a large-scale reaction?

A4: Managing the exotherm is critical for a safe scale-up. Key strategies include:

  • Controlled Addition: Add the hydrazine hydrate slowly and in a controlled manner to the reaction mixture.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.

  • Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction.

  • Use of a Base: Adding a mild base, such as sodium acetate, can help to neutralize acidic byproducts that may catalyze decomposition, thereby increasing the onset temperature of any exothermic decomposition.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields can be caused by several factors, from incomplete reactions to product loss during workup.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase reaction time and monitor progress by TLC or LC-MS. - Increase the reaction temperature; for many condensation reactions, heating to reflux is beneficial. - Consider using microwave-assisted synthesis to potentially reduce reaction times and improve yields.
Impure Reagents or Solvents - Use reagents and solvents of high purity. - Ensure solvents are anhydrous, as moisture can interfere with the reaction. - Use freshly opened or purified hydrazine derivatives, as they can degrade over time.
Suboptimal Stoichiometry - Ensure the correct stoichiometry is being used. A slight excess (1.0-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion.
Product Loss During Workup - Optimize extraction and recrystallization solvents and procedures. - If the product is volatile, ensure that the solvent is removed under controlled reduced pressure and temperature.
Side Product Formation - Analyze the crude reaction mixture to identify major side products. - Adjust reaction conditions (temperature, solvent, catalyst) to minimize the formation of these impurities.
Issue 2: Formation of Regioisomers and Other Side Products

The formation of a mixture of 3- and 5-aminopyrazole isomers is the most common side reaction when using substituted hydrazines.

Side Product Mitigation Strategy
Undesired 3-Aminopyrazole Regioisomer - To favor the 5-aminopyrazole isomer, use neutral or acidic conditions (e.g., catalytic acetic acid in toluene) at elevated temperatures (reflux).
Uncyclized Hydrazone Intermediate - Drive the cyclization to completion by increasing the reaction temperature or time. - The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the cyclization step.
N-Acetylated Aminopyrazole - This can occur when using acetic acid as a solvent at high temperatures. If this is a major issue, consider using a different solvent system, such as refluxing in ethanol.
Further Reaction to Fused Systems - 5-Aminopyrazoles can sometimes react further. Avoid overly harsh conditions (very high temperatures or long reaction times) to minimize the formation of byproducts like pyrazolo[1,5-a]pyrimidines.
Issue 3: Difficult Purification of Regioisomers

The structural similarity of 3- and 5-aminopyrazole isomers makes their separation challenging.

Problem Solution
Co-elution in Column Chromatography - The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of the isomeric mixture in the first place. - If separation is necessary, screen a variety of solvent systems for column chromatography. Sometimes a small change in polarity or the use of a different solvent system can improve separation. - Consider derivatization of the mixture to compounds that may be more easily separated, followed by removal of the derivatizing group.
Difficulty with Recrystallization - Screen a wide range of solvents and solvent mixtures for recrystallization. - Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable 5-aminopyrazole isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (to a concentration of 0.2 M).

  • Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C). Monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is designed to favor the formation of the kinetically favored 3-aminopyrazole isomer.

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to a concentration of 0.5 M). Cool the resulting solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

Quantitative Data

The following table summarizes representative yields for the synthesis of 5-aminopyrazole derivatives under various conditions, as reported in the literature.

Starting Materials Conditions Product Type Yield (%) Reference
Enol ether + HydrazineBasic3-Aminopyrazole intermediate93%[1]
Ketene N,S-acetals + Hydrazine HydrateEtOH/TEA5-Aminopyrazoles75-85%
5-Aminopyrazole + Arylaldehydes + IndandioneUltrasonic irradiation, EtOHPyrazolo[3,4-b]pyridines88-97%
β-ketonitriles + HydrazineRefluxing ethanolThienopyrazolesExcellent[1]
5-aminopyrazole + β-halovinyl/aryl aldehydesMicrowave, solvent-freePyrazolo[3,4-b]pyridinesHigh[2]

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_solutions Solutions start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK adjust_conditions Adjust Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect check_workup Review Workup and Purification Procedure check_purity->check_workup Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Regioselectivity Control Pathway

Regioselectivity_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start β-Ketonitrile + Substituted Hydrazine kinetic_conditions Basic Conditions (e.g., NaOEt) Low Temperature (0°C) start->kinetic_conditions Favors Kinetic Product thermo_conditions Neutral/Acidic Conditions (e.g., AcOH) High Temperature (Reflux) start->thermo_conditions Favors Thermodynamic Product product_3_amino 3-Aminopyrazole (Major Product) kinetic_conditions->product_3_amino product_5_amino 5-Aminopyrazole (Major Product) thermo_conditions->product_5_amino

Caption: Controlling regioselectivity through reaction conditions.

Scale-Up Safety Workflow for Hydrazine Reactions

Scale_Up_Safety cluster_controls Process Controls start Plan for Scale-Up risk_assessment Conduct Hazard Analysis (Exotherm, Toxicity) start->risk_assessment process_design Design Process Controls risk_assessment->process_design cooling Ensure Adequate Cooling Capacity process_design->cooling addition Implement Slow, Controlled Hydrazine Addition process_design->addition dilution Use Sufficient Solvent process_design->dilution execution Execute Scaled-Up Reaction monitoring Monitor Reaction Parameters (Temp, Pressure) execution->monitoring workup Safe Workup and Product Isolation monitoring->workup cooling->execution addition->execution dilution->execution

Caption: Workflow for ensuring safety during the scale-up of hydrazine reactions.

References

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity in their synthesized pyrazole analogs. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My synthesized pyrazole analog shows significantly lower bioactivity than expected. What are the potential primary causes?

A1: Low bioactivity in novel pyrazole analogs can stem from several factors. Key areas to investigate include:

  • Structural and Chemical Properties: The issue may be inherent to the molecule's design, including incorrect stereochemistry, poor solubility, or unfavorable electronic properties. The position and nature of substituents on the pyrazole ring are critical for interaction with biological targets.[1][2]

  • Compound Purity and Integrity: Impurities from the synthesis, residual solvents, or degradation of the compound can interfere with biological assays or misrepresent the concentration of the active molecule.

  • Assay-Related Issues: The experimental setup itself could be the source of the problem. This includes assay interference, incorrect compound concentration, or issues with the biological target's activity.

  • Poor Pharmacokinetics (for in vivo studies): For animal studies, low bioavailability, rapid metabolism, or poor distribution to the target tissue can result in diminished efficacy.

Q2: How do I begin to troubleshoot the low activity of my pyrazole analog?

A2: A systematic approach is crucial. We recommend the following logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Bioactivity Observed purity Verify Compound Purity & Identity (NMR, LC-MS, HRMS) start->purity solubility Assess Compound Solubility in Assay Buffer purity->solubility Purity Confirmed resynthesis Consider Resynthesis or Purification purity->resynthesis Impurity Detected assay_controls Review Assay Performance (Positive/Negative Controls) solubility->assay_controls Sufficient Solubility modification Plan Structural Modifications solubility->modification Poor Solubility sar Analyze Structure-Activity Relationship (SAR) assay_controls->sar Assay Validated end Optimized Bioactivity assay_controls->end Assay Issue Identified docking Perform Molecular Docking (if target is known) sar->docking docking->modification resynthesis->purity modification->end

A logical workflow for troubleshooting low bioactivity.

Q3: Can the substituents on the pyrazole ring dramatically affect bioactivity?

A3: Absolutely. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, but its biological activity is highly dependent on the nature and position of its substituents.[1][3] Structure-activity relationship (SAR) studies have shown that modifications to the substituents can modulate potency, selectivity, and pharmacokinetic properties.[4][5][6] For instance, the addition of halogen atoms or methyl groups to aryl substituents can enhance potency by improving interactions with hydrophobic pockets in the target protein.[4][5] Conversely, bulky groups may cause steric hindrance and reduce activity.

Troubleshooting Guides

Issue 1: Poor or Inconsistent In Vitro Assay Results

Question: My pyrazole analog shows weak or highly variable activity in my in vitro assay. How can I determine if this is a compound-related or assay-related issue?

Answer:

  • Confirm Compound Integrity and Concentration:

    • Purity Check: Re-verify the purity of your compound batch using techniques like HPLC or LC-MS. Impurities can inhibit or interfere with the assay.

    • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm that the synthesized structure is correct.

    • Solubility Test: Determine the solubility of your compound in the assay buffer. Precipitation of the compound will lead to an inaccurate concentration and consequently, low apparent activity. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can also affect biological systems.

  • Evaluate Assay Performance:

    • Positive and Negative Controls: Ensure your positive and negative controls are behaving as expected. If the positive control shows lower than expected activity, it may indicate a problem with the assay reagents or protocol.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run a control experiment with your compound in the absence of the biological target to check for such interference.

Issue 2: Structure-Activity Relationship (SAR) Contradicts Expectations

Question: I've synthesized an analog that, based on literature SAR, should be potent, but it is not. What could be the reason?

Answer:

  • Subtle Structural Differences: Even minor changes in the position or nature of a substituent can lead to significant changes in activity. The pyrazole ring's ability to act as a hydrogen bond donor and acceptor can be altered by N-substitution, impacting target binding.[1]

  • Target Specificity: SAR can be highly target-specific. A modification that enhances activity against one target may abolish it against another. Ensure the SAR data you are referencing is for the same or a very closely related biological target.

  • Regioisomer Formation: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.[7] It is crucial to confirm the regiochemistry of your final product, as different isomers can have vastly different biological activities.

The following diagram illustrates how different substituents on a pyrazole core can influence its interaction with a hypothetical target, providing a visual guide for SAR analysis.

SAR_Concept cluster_ligand Pyrazole Analog cluster_target Biological Target P Pyrazole Core R1 R1 (e.g., H-bond donor/acceptor) P->R1 Position 1 R2 R2 (e.g., Hydrophobic group) P->R2 Position 3 R3 R3 (e.g., Bulky group) P->R3 Position 5 T_H H-bond Pocket R1->T_H Favorable Interaction T_Hy Hydrophobic Pocket R2->T_Hy Favorable Interaction R3->T_S Unfavorable Interaction (Steric Clash)

Structure-Activity Relationship (SAR) considerations.

Data on Pyrazole Analog Bioactivity

The following tables summarize quantitative data from published studies on the bioactivity of various pyrazole analogs. This data can serve as a reference for expected potency against different targets.

Table 1: Anti-inflammatory Activity of Pyrazole Analogs (COX-2 Inhibition)

CompoundIC₅₀ (µM) vs. COX-2Reference CompoundIC₅₀ (µM) vs. COX-2Reference
Analog 332.52Celecoxib0.95[8]
Analog 440.01Celecoxib0.70[2][8]

Table 2: Anticancer Activity of Pyrazole Analogs (MCF-7 Cell Line)

CompoundIC₅₀ (µM) vs. MCF-7Reference CompoundIC₅₀ (µM) vs. MCF-7Reference
Analog 139.70--[2]
Analog 26a6.1 ± 0.4Doxorubicin10.3 ± 0.8[9]
Analog 26b8.0 ± 0.5Doxorubicin10.3 ± 0.8[9]
Analog 26c7.4 ± 0.3Doxorubicin10.3 ± 0.8[9]
Analog 45h4.66Doxorubicin4.57[9]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole analogs against a specific protein kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., JAK1, Akt)

    • Substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized pyrazole analogs dissolved in DMSO

    • Positive control inhibitor (e.g., Ruxolitinib for JAK1)[1]

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

  • Procedure: a. Prepare serial dilutions of the pyrazole analogs and the positive control in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microplate. Also, include wells with DMSO only for "no inhibition" controls. c. Add the kinase enzyme solution to all wells and incubate for a specified period (e.g., 15 minutes) to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is typically inversely proportional to the kinase activity. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for MTT Cell Proliferation Assay

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of pyrazole analogs on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, K562)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Synthesized pyrazole analogs dissolved in DMSO

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plates

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the pyrazole analogs and the positive control. Include wells with DMSO-treated cells as a vehicle control. c. Incubate the cells for a specified duration (e.g., 48-72 hours). d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value from the dose-response curve.[10]

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of pyrazoles. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis and what catalysts are typically used?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, typically facilitated by an acid catalyst.[2][3][4][5] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions. A variety of catalysts can be employed, ranging from simple protic acids (e.g., acetic acid) and Lewis acids to heterogeneous catalysts like nano-ZnO and reusable magnetic nanoparticles.[6]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

A2: The choice of catalyst is critical and depends on several factors, including the specific substrates, desired reaction rate, and required regioselectivity. For standard Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often sufficient to facilitate imine formation.[6] In some cases, Lewis acids or heterogeneous catalysts such as nano-ZnO have been shown to improve yields and shorten reaction times.[6][7] For multicomponent reactions or syntheses involving less reactive substrates, more specialized catalysts, including ionic liquids or metal-organic frameworks (MOFs), may be beneficial.[2][8][9] It is advisable to screen a few catalyst options based on literature precedents for similar substrates.

Q3: What are regioisomers in pyrazole synthesis, and how can I control their formation?

A3: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. Their formation is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[10] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1][10][11] Controlling regioselectivity is crucial as different regioisomers can have vastly different biological activities.[10]

Several strategies can be employed to improve regioselectivity:

  • Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6][12]

  • pH Control: Adjusting the pH can alter the nucleophilicity of the nitrogen atoms in the substituted hydrazine, thereby directing the initial attack to a specific carbonyl group.[13]

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[13][14]

Q4: My pyrazole synthesis is giving a very low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reaction, side reactions, or issues with starting material purity.[6][15]

Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.[6] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]

  • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions and lower the yield.[15]

  • Catalyst Issues: The choice and amount of catalyst are crucial. For Knorr syntheses, a catalytic amount of acid is usually sufficient. Too much acid can sometimes promote side reactions. If using a heterogeneous catalyst, ensure it is active and has not been deactivated.[6]

  • Side Reactions: The formation of byproducts can consume starting materials. Discoloration of the reaction mixture, particularly when using hydrazine salts, can indicate the formation of impurities. Adding a mild base like sodium acetate when using a hydrazine salt can sometimes lead to a cleaner reaction.[15]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers

  • Symptoms: NMR analysis of the crude product shows two distinct sets of peaks corresponding to the different regioisomers. TLC analysis may show two spots with close Rf values that are difficult to separate.

  • Possible Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.

    • Reaction conditions (solvent, pH, temperature) that do not favor the formation of a single isomer.

  • Troubleshooting Steps:

    • Solvent Optimization: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[6][12]

    • pH Adjustment: If using a substituted hydrazine, altering the pH can influence which nitrogen atom acts as the initial nucleophile. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[13]

    • Catalyst Screening: Test different catalysts. Some heterogeneous catalysts or Lewis acids may offer better regiocontrol compared to simple protic acids.[13]

    • Purification Strategy: If a mixture is unavoidable, develop an optimized chromatography method to separate the isomers. Screen various solvent systems with TLC to find an eluent that provides the best separation.

Issue 2: Low or No Product Yield

  • Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting materials, even after an extended reaction time.

  • Possible Causes:

    • Suboptimal reaction temperature or time.

    • Inactive or insufficient catalyst.

    • Poor quality of starting materials.

    • Formation of a stable, unreactive intermediate.[13]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of the 1,3-dicarbonyl and hydrazine reagents. Hydrazine derivatives can degrade over time.[15]

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor for product formation. Consider extending the reaction time. Microwave irradiation is a powerful tool to accelerate the reaction and improve yield.[6]

    • Evaluate Catalyst: Ensure the correct catalyst is being used at an appropriate loading. If an acid catalyst is employed, a few drops are often sufficient. For heterogeneous catalysts, confirm their activity.

    • Consider a Dehydrating Agent: In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent might be necessary to drive the reaction to completion.[13]

Issue 3: Reaction Mixture Discoloration and Impurity Formation

  • Symptoms: The reaction mixture turns a dark yellow, red, or brown color during the synthesis. TLC analysis shows multiple spots in addition to the starting materials and desired product.

  • Possible Causes:

    • Decomposition of the hydrazine starting material, especially when using hydrazine salts.[15]

    • Side reactions promoted by highly acidic or basic conditions.[15]

    • Oxidative processes.[15]

  • Troubleshooting Steps:

    • Use a Mild Base with Hydrazine Salts: If using a hydrazine salt like phenylhydrazine hydrochloride, add one equivalent of a mild base such as sodium acetate to neutralize the acid and achieve a cleaner reaction profile.[15]

    • Run Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can help to minimize oxidative side reactions.[15]

    • Purification: Utilize a silica gel plug to remove highly colored, non-polar impurities before full column chromatography or recrystallization.[15]

Data Presentation: Catalyst Performance in Pyrazole Synthesis

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Pyrazole Synthesis

Product TypeSynthesis MethodReaction TimeYield (%)Reference
Phenyl-1H-pyrazolesConventional Heating2 hours73-90[16]
Phenyl-1H-pyrazolesMicrowave-Assisted5 min91-98[16]
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot Specified[16]
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92[16]
Quinolylpyrano[2,3-c]pyrazolesConventional Heating5 hours88[17]
Quinolylpyrano[2,3-c]pyrazolesMicrowave-Assisted10 min88[17]

Table 2: Performance of Various Catalysts in Pyranopyrazole Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Nano-Titanium Dioxide0.25 mmolSolvent-freeRoom Temp.-81-96[18]
Nano-MgO50 mgWaterRoom Temp.20 min88-97[18]
Ag/TiO₂-Aqueous Ethanol7055 min78-93[18]
Copper Ferrite (CuFe₂O₄)8 mol%Water604 hHigh[19]
Magnetic Fe₃O₄ NPs6 mol%WaterRoom Temp.15 minHigh[19]
Yttrium Iron Garnet (YIG)-Solvent-free8020 minExcellent[19]
[bmim][NO₃] (Ionic Liquid)-Solvent-free602 hHigh[5]
[Bmim]FeCl₄ (Ionic Liquid)-[Bmim]FeCl₄802-3 h84-90[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes a general method for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[20]

  • Materials:

    • β-ketoester (e.g., ethyl benzoylacetate, 3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (catalytic amount, ~3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, combine the β-ketoester and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).

    • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol outlines a general method for the rapid synthesis of pyrazoles from chalcones and a hydrazine derivative using microwave irradiation.[16]

  • Materials:

    • Chalcone derivative (1.0 mmol)

    • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

    • Ethanol (5 mL)

    • Glacial Acetic Acid (catalytic amount, ~2 drops)

    • Microwave reactor and vials

  • Procedure:

    • In a microwave reactor vial equipped with a stir bar, combine the chalcone and the hydrazine derivative.

    • Add ethanol and a catalytic amount of glacial acetic acid.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a specified power and temperature (e.g., 420 W, 100°C) for a short duration (typically 5-15 minutes).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction vial.

    • Pour the reaction mixture into hot water to precipitate the product.

    • Filter the solid, wash with hot water, and recrystallize from hot ethanol to obtain the pure pyrazole derivative.

Mandatory Visualizations

Knorr_Pyrazole_Synthesis_Mechanism General Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Pyrazole Yield Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Evaluate_Catalyst Evaluate Catalyst (Choice, Loading) Optimize_Conditions->Evaluate_Catalyst Complete Increase_T_t Increase Temperature or Reaction Time Optimize_Conditions->Increase_T_t Incomplete Reaction Check_Side_Reactions Investigate Side Reactions (TLC/LC-MS) Evaluate_Catalyst->Check_Side_Reactions Effective Screen_Catalysts Screen Different Catalysts/Loadings Evaluate_Catalyst->Screen_Catalysts Ineffective Modify_Workup Modify Workup to Minimize Product Loss Check_Side_Reactions->Modify_Workup Byproducts Observed End Improved Yield Check_Side_Reactions->End Clean Reaction Purify_Reagents->Optimize_Conditions Use_Microwave Consider Microwave Synthesis Increase_T_t->Use_Microwave Use_Microwave->Evaluate_Catalyst Screen_Catalysts->Check_Side_Reactions Modify_Workup->End

Caption: A logical workflow for troubleshooting low pyrazole yield.

Regioselectivity_Control Decision Pathway for Controlling Regioselectivity Start Mixture of Regioisomers Formed Solvent_Change Change Solvent to Fluorinated Alcohol (TFE/HFIP) Start->Solvent_Change Adjust_pH Adjust Reaction pH (Acidic vs. Neutral) Solvent_Change->Adjust_pH No Improvement End Single Regioisomer Obtained Solvent_Change->End Improved Selectivity Catalyst_Screen Screen Alternative Catalysts Adjust_pH->Catalyst_Screen No Improvement Adjust_pH->End Improved Selectivity Chromatography Optimize Separation by Column Chromatography Catalyst_Screen->Chromatography Mixture Still Forms Catalyst_Screen->End Improved Selectivity Chromatography->End

Caption: A decision-making workflow for improving regioselectivity.

References

Reducing impurities in crude 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce impurities and improve product quality.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of pyrazole derivatives, several types of impurities can arise. These typically include:

  • Unreacted Starting Materials: Residual precursors from the initial condensation reaction.

  • Regioisomers: The formation of an alternative pyrazole isomer can occur, especially if unsymmetrical precursors are used.[1] Modifying reaction conditions such as solvent, temperature, or catalyst can help favor the desired isomer.[1]

  • Side-Reaction Byproducts: Unwanted products from competing reaction pathways, such as N-acylation of the pyrazole ring.[1]

  • Degradation Products: The target compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during synthesis or workup.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover reagents like coupling agents or catalysts.

Q2: How can I minimize the formation of impurities during the synthesis itself?

A2: Optimizing the reaction conditions is crucial for minimizing impurity formation. Key strategies include:

  • Purity of Starting Materials: Ensure that all reactants, especially the 1,3-dicarbonyl precursor, are of high purity.[1]

  • Temperature and Time Control: Carefully optimize and control the reaction temperature and duration to prevent the formation of side products and degradation.[1]

  • pH and Stoichiometry: Maintain the optimal pH and ensure precise stoichiometric ratios of reactants to drive the reaction to completion and avoid side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: My crude product is highly colored. How can I remove these colored impurities?

A3: Colored impurities can often be effectively removed during recrystallization by treating the hot solution with a small amount of activated charcoal.[2] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.[2]

Q4: I am having trouble crystallizing my product. What can I do?

A4: If crystallization does not occur upon cooling, several techniques can be employed to induce it:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution.[2] This provides a template for crystallization to begin.

  • Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and induce precipitation.

  • Lowering the Temperature: Cool the solution further using an ice bath or refrigeration to decrease the solubility of your compound.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recrystallization Yield 1. Too much solvent was used for dissolution.[2]2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2]2. Select a different solvent or a mixed-solvent system where the compound is highly soluble when hot but poorly soluble when cold.[2] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]3. Pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.
Product Purity is Still Low After Recrystallization (Checked by TLC/HPLC) 1. The chosen solvent does not effectively separate the impurity (co-crystallization).2. The impurity has very similar solubility properties to the product.1. Perform a solvent screen to find a more suitable recrystallization solvent or mixed-solvent system.2. If recrystallization is ineffective, consider an alternative purification method such as column chromatography.
Oily Product Instead of Crystals 1. The compound's melting point is lower than the boiling point of the solvent.2. Presence of impurities that inhibit crystallization.1. Choose a lower-boiling point solvent.2. Try trituration (stirring the oil with a solvent in which it is insoluble) to induce solidification. If this fails, column chromatography may be necessary to remove the impurities preventing crystallization.
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1]Modify reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[1] Purification by chromatography may be necessary to separate the isomers.[1]
Data Presentation: Example of a Recrystallization Solvent Screen

To find the optimal solvent for recrystallization, a systematic solvent screen is recommended. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[2]

Solvent Solubility (Hot) Solubility (Cold - RT) Crystal Formation upon Cooling Notes
EthanolHighModerateSlow formation, small needlesPotential for good purity, but yield may be compromised.
IsopropanolModerateLowGood yield, well-formed prismsA promising candidate.
Ethyl AcetateHighLowRapid precipitation, fine powderMay trap impurities due to rapid crash-out.
TolueneLowInsolubleInsolubleNot suitable as a single solvent.
WaterInsolubleInsolubleInsolubleNot suitable as a single solvent.
Ethanol/Water (Mixed)High (in hot ethanol)Low (after adding water)Excellent yield, large crystalsA good mixed-solvent system. Dissolve in hot ethanol, add hot water until cloudy, then cool.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid compounds.

  • Solvent Selection: Choose an appropriate solvent using a small-scale solvent screen (see table above).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding excess solvent.[2]

  • (Optional) Activated Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Cooling: Allow the filtered solution to cool slowly to room temperature. Crystal formation should occur.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[2]

Protocol 2: Column Chromatography

This technique is used when recrystallization is ineffective, particularly for separating compounds with similar solubilities, such as regioisomers.

  • Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for compounds of moderate polarity.

  • Mobile Phase (Eluent) Selection: Determine the best solvent system using thin-layer chromatography (TLC). The ideal eluent should provide good separation of the target compound (Rf value of ~0.3-0.4) from its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a chromatography column by carefully packing it with the selected stationary phase as a slurry in the non-polar component of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to run through. Collect fractions as the solvent exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Starting Materials (e.g., Hydrazine & Dicarbonyl) Reaction Cyclocondensation Reaction Reactants->Reaction Crude Crude Product Isolation Reaction->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Pure Pure Product Purify->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

Caption: General workflow from synthesis to final analysis.

Troubleshooting Purification Issues

Start Crude Product Obtained Q_Color Is the product highly colored? Start->Q_Color A_Charcoal Use activated charcoal during recrystallization. Q_Color->A_Charcoal Yes Q_Purity Is purity acceptable after one recrystallization (by TLC/HPLC)? Q_Color->Q_Purity No A_Charcoal->Q_Purity A_Done Purification Complete Q_Purity->A_Done Yes A_Redo Re-crystallize from a different solvent. Q_Purity->A_Redo No Q_Crystals Did crystals form upon cooling? A_Redo->Q_Crystals A_Chrom Consider column chromatography. Q_Crystals->Q_Purity Yes A_Induce Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent Q_Crystals->A_Induce No, solution is clear A_OiledOut Product oiled out. Try trituration or column chromatography. Q_Crystals->A_OiledOut No, an oil formed A_Induce->Q_Purity A_OiledOut->A_Chrom

Caption: Decision tree for troubleshooting purification.

Recrystallization Process Overview

cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling cluster_2 Step 3: Isolation cluster_3 Outcome Dissolve Dissolve crude solid in minimum amount of hot solvent Cool Cool solution slowly to allow for selective crystal growth Dissolve->Cool Impurities stay in solution Filter Filter the mixture to isolate pure crystals Cool->Filter Crystals Pure Crystals Filter->Crystals MotherLiquor Mother Liquor (Impurities remain dissolved) Filter->MotherLiquor

Caption: Key steps of the recrystallization process.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of these heterocyclic motifs is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to 5-aminopyrazoles, offering a detailed examination of their methodologies, quantitative performance, and operational advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 5-aminopyrazoles, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RouteKey ReactantsTypical SolventsTypical Reaction TimeTypical TemperatureYield Range
Route A: From β-Ketonitriles β-Ketonitrile, Hydrazine derivativeEthanol, Acetic Acid2 - 10 hoursReflux70 - 95%
Route B: Three-Component Synthesis Aldehyde, Malononitrile, Hydrazine derivativeEthanol/Water, DMF15 minutes - 6 hours25 - 80 °C85 - 97%
Route C: From Malononitrile Derivatives Malononitrile dimer or substituted malononitrile, Hydrazine derivativeMethanol, Ethanol3 - 6 hoursReflux30 - 85%

Route A: Condensation of β-Ketonitriles with Hydrazines

This classical and highly versatile method remains one of the most frequently employed strategies for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds via the condensation of a β-ketonitrile with a hydrazine derivative. The initial nucleophilic attack of the hydrazine on the carbonyl group forms a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon.

Route_A start_A β-Ketonitrile intermediate Hydrazone Intermediate start_A->intermediate Condensation start_B Hydrazine (R'-NHNH₂) start_B->intermediate product 5-Aminopyrazole intermediate->product Intramolecular Cyclization

Figure 1: Synthetic pathway for 5-aminopyrazoles from β-ketonitriles.
Experimental Protocol:

A representative procedure for the synthesis of 5-amino-3-aryl-1-phenyl-1H-pyrazole from a β-ketonitrile is as follows:

  • To a solution of the appropriate β-ketonitrile (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.2 mmol).

  • Add a catalytic amount of acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 5-aminopyrazole.

Advantages and Disadvantages:
ProsCons
High yields and generally clean reactions.β-Ketonitriles can be unstable or require multi-step synthesis.
A wide variety of starting materials are commercially available.Reaction conditions often require elevated temperatures and long times.
Predictable regioselectivity.

Route B: Three-Component Synthesis

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. The three-component synthesis of 5-aminopyrazoles, typically involving an aldehyde, malononitrile, and a hydrazine, has emerged as a powerful alternative to classical methods.[3][4] These reactions are often facilitated by a catalyst, and "green" protocols using environmentally benign solvents and catalysts have been developed.[3][5][6][7]

Route_B start_A Aldehyde intermediate Knoevenagel/ Michael Adduct start_A->intermediate start_B Malononitrile start_B->intermediate start_C Hydrazine start_C->intermediate Catalyst product 5-Aminopyrazole intermediate->product Cyclization/ Aromatization

Figure 2: Three-component synthetic pathway to 5-aminopyrazoles.
Experimental Protocol:

A general procedure for the green, one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives is as follows:[3]

  • In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add the catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) and H₂O/EtOH (1:1, 1 mL) as the solvent.[3]

  • Stir the mixture at 55 °C for the appropriate time (typically 15-27 minutes), monitoring the reaction by TLC.[3]

  • After completion, add hot ethanol (3 mL) to the reaction mixture.

  • Separate the catalyst by centrifugation or filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the solid residue from ethanol to obtain the pure product.

Advantages and Disadvantages:
ProsCons
High atom economy and operational simplicity.Catalyst may be required, which can add to the cost and complexity.
Often proceeds under mild reaction conditions with short reaction times.The scope of the reaction may be limited by the stability of the reactants.
Amenable to the development of "green" and sustainable protocols.

Route C: Synthesis from Malononitrile Derivatives

Malononitrile and its derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, including 5-aminopyrazoles. The reaction of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with hydrazine hydrate is a known route to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[8] Alternatively, substituted malononitriles can react with hydrazines to yield 3,5-diaminopyrazoles.[1]

Route_C start_A Malononitrile Derivative product Substituted 5-Aminopyrazole start_A->product Condensation/ Cyclization start_B Hydrazine start_B->product

Figure 3: Synthetic pathway for 5-aminopyrazoles from malononitrile derivatives.
Experimental Protocol:

The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from malononitrile dimer is as follows:[8]

  • Dissolve malononitrile dimer (2.64 g, 0.02 mol) in 20 mL of methanol.

  • Add hydrazine hydrate (1.0 g, 0.02 mol) to the solution.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration and wash with cold methanol to yield the pure product.

Advantages and Disadvantages:
ProsCons
Provides access to specific substitution patterns, such as diaminopyrazoles.Yields can be variable and sometimes lower than other methods.
Starting materials are often readily available and inexpensive.The reactivity of the methylene group in the product can lead to side reactions.[8]
Straightforward reaction conditions.

Conclusion

The choice of synthetic route to a desired 5-aminopyrazole derivative will depend on several factors, including the availability and stability of starting materials, the desired substitution pattern, and considerations for reaction efficiency and environmental impact. The classical condensation of β-ketonitriles with hydrazines offers a reliable and high-yielding approach for a wide range of derivatives. For rapid and atom-economical synthesis, particularly in a library setting, the three-component strategy is an excellent choice, with the added benefit of being adaptable to green chemistry principles. The use of malononitrile derivatives provides a direct route to specific, highly functionalized 5-aminopyrazoles. By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutic agents.

References

Validating the binding affinity of pyrazole inhibitors to target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the binding affinity of pyrazole inhibitors to their target proteins is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental techniques, presenting supporting data and detailed protocols to aid in the selection of the most appropriate validation method.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Validating the interaction between these small molecule inhibitors and their protein targets is paramount for understanding their mechanism of action, potency, and selectivity. Several biophysical and biochemical techniques are routinely employed to characterize these binding events, each with its own set of advantages and limitations. This guide will delve into four commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Binding Affinity Data

The selection of a pyrazole inhibitor for further development is often guided by its binding affinity for the target protein. This affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of several well-characterized pyrazole inhibitors against their primary kinase targets, as determined by various experimental methods.

InhibitorTarget Kinase(s)MethodAffinity MetricValue (nM)
Ruxolitinib JAK1Biochemical AssayIC503.3[1]
JAK2Biochemical AssayIC502.8[1]
JAK2 (Wild Type)Microscale ThermophoresisKd804[2]
Prexasertib CHK1Biochemical AssayIC50<1[1]
CHK2Biochemical AssayIC508[1]
AT7519 CDK1Biochemical AssayKi38[3]
CDK2Biochemical AssayIC5047[4]
CDK5Biochemical AssayIC5023[5]
CDK9Biochemical AssayIC50<10[4]
Compound 12 (Asciminib) Bcr-Abl-Kd0.5-0.8[6]
Bcr-Abl (T315I mutant)Biochemical AssayIC5025[6]
Barasertib (AZD1152) Aurora BCell-free AssayIC500.37[7]
Gandotinib (LY2784544) JAK2--Potent and selective

Experimental Methodologies for Binding Affinity Validation

A variety of techniques can be employed to determine the binding affinity of pyrazole inhibitors. The choice of method often depends on factors such as the properties of the protein and inhibitor, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that measures the real-time interaction between a ligand (e.g., a pyrazole inhibitor) and an analyte (e.g., a target protein) in solution.[8] One of the interactants is immobilized on a sensor chip, and the binding of the other is detected as a change in the refractive index at the sensor surface.

Experimental Protocol:

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the pyrazole inhibitor over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the purified target protein and the pyrazole inhibitor solution against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and inhibitor.

  • Titration:

    • Fill the sample cell with the target protein solution.

    • Load the injection syringe with the pyrazole inhibitor solution at a concentration typically 10-20 times that of the protein.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[10] In a typical competition assay, a fluorescently labeled ligand (tracer) and an unlabeled inhibitor compete for binding to the target protein.

Experimental Protocol:

  • Assay Development:

    • Synthesize a fluorescently labeled version of a known binder (tracer) for the target protein.

    • Determine the optimal concentrations of the target protein and the tracer that result in a stable and significant polarization signal.

  • Competition Assay:

    • Incubate the target protein and the tracer at their optimized concentrations.

    • Add a serial dilution of the unlabeled pyrazole inhibitor.

    • Measure the fluorescence polarization after the binding has reached equilibrium.

  • Data Analysis:

    • Plot the fluorescence polarization values against the inhibitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[11] It is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells or cell lysates with the pyrazole inhibitor or a vehicle control.

  • Heat Challenge:

    • Heat aliquots of the treated samples to a range of temperatures.

  • Protein Extraction and Detection:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of pyrazole inhibitors, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow for Binding Affinity Validation cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_fp Fluorescence Polarization (FP) cluster_cetsa Cellular Thermal Shift Assay (CETSA) start Start: Purified Protein & Pyrazole Inhibitor spr1 Immobilize Protein on Sensor Chip start->spr1 itc1 Load Protein into Cell start->itc1 fp1 Mix Protein, Fluorescent Probe & Inhibitor start->fp1 cetsa1 Treat Cells with Inhibitor start->cetsa1 spr2 Inject Inhibitor Series spr1->spr2 spr3 Measure Real-time Binding spr2->spr3 spr4 Determine ka, kd, Kd spr3->spr4 itc2 Titrate with Inhibitor itc1->itc2 itc3 Measure Heat Change itc2->itc3 itc4 Determine Kd, n, ΔH, ΔS itc3->itc4 fp2 Measure Polarization fp1->fp2 fp3 Determine IC50/Ki fp2->fp3 cetsa2 Apply Heat Gradient cetsa1->cetsa2 cetsa3 Detect Soluble Target Protein cetsa2->cetsa3 cetsa4 Observe Thermal Shift cetsa3->cetsa4

Caption: Experimental Workflows for Binding Affinity Validation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., JAK, Akt) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates PyrazoleInhibitor Pyrazole Inhibitor PyrazoleInhibitor->TargetKinase Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

G cluster_comparison Comparison of Binding Affinity Validation Methods SPR Surface Plasmon Resonance (SPR) Label-free, real-time kinetics (ka, kd) High sensitivity Requires protein immobilization ITC Isothermal Titration Calorimetry (ITC) Label-free, in-solution Provides full thermodynamic profile (ΔH, ΔS) Requires larger amounts of pure protein FP Fluorescence Polarization (FP) Solution-based, high-throughput Requires fluorescent labeling Indirect measurement of binding CETSA Cellular Thermal Shift Assay (CETSA) Measures target engagement in cells No need for protein purification Semi-quantitative, lower throughput

Caption: Comparison of Binding Affinity Validation Methods.

References

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. While this specific molecule is primarily recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, the broader family of pyrazole derivatives has garnered significant attention in medicinal chemistry for its potent kinase inhibitory activities.[1][2][3][4] The pyrazole scaffold is considered a "privileged structure" due to its ability to be readily synthesized and modified, and its proven effectiveness in the design of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[5][6][7] This guide provides a comparative overview of several notable pyrazole-based kinase inhibitors, presenting their performance based on available experimental data and outlining the methodologies used to evaluate their efficacy.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of selected pyrazole-based kinase inhibitors against their primary kinase targets. These compounds demonstrate the chemical diversity and range of therapeutic applications within this class of inhibitors.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell-Based Assay (Cell Line)Cell-Based IC50 (nM)
Compound 10h FGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62NCI-H520, SNU-16, KATO III19, 59, 73
CH5183284/Debio 1347 FGFR1, FGFR2, FGFR3Not explicitly stated in abstract, but described as a potent inhibitorCancer cell lines with altered FGFRsAntitumor activity demonstrated
SR-3576 JNK37---~1000
BIRB 796 p38α MAP KinaseKd of 0.1 nM (derived from thermal shift)---Potently inhibits TNF-α production in mice
Ruxolitinib JAK1, JAK2~3------
Compound from Ref[8] IRAK4110hPBMC2300

Experimental Protocols

The evaluation of kinase inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays to determine potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a specific substrate (often a peptide), and ATP (adenosine triphosphate) in a suitable buffer.

  • Compound Addition: The test compound (e.g., a pyrazole derivative) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays: Employing phosphorylation-specific antibodies tagged with a fluorescent probe.

    • Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for their proliferation.

  • Cell Culture: Cancer cells with known genetic alterations that lead to the activation of the target kinase (e.g., FGFR fusions or mutations) are cultured in appropriate media.[9]

  • Cell Seeding: A known number of cells are seeded into the wells of a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the kinase inhibitor at a range of concentrations. Control wells with vehicle (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a period of time that allows for multiple cell divisions (typically 48-72 hours).

  • Viability Measurement: The number of viable cells is determined using various methods, such as:

    • MTS/MTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the inhibitor compared to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of kinase inhibitors.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazole-based FGFR Inhibitor Inhibitor->RTK Inhibits

Figure 1: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors like those targeting FGFR.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library (e.g., Pyrazole Derivatives) in_vitro In Vitro Kinase Assay (Biochemical Screen) start->in_vitro ic50_biochem Determine IC50 (Potency) in_vitro->ic50_biochem cell_based Cell-Based Proliferation Assay ic50_biochem->cell_based Active Hits ic50_cell Determine IC50 (Cellular Efficacy) cell_based->ic50_cell selectivity Selectivity Profiling (Kinome Scan) ic50_cell->selectivity Potent Compounds in_vivo In Vivo Animal Models (e.g., Xenografts) selectivity->in_vivo Selective Compounds end Lead Optimization/ Preclinical Development in_vivo->end

References

Comparative Analysis of 5-Aminopyrazole Derivatives as Anticancer Agents: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of a series of 5-aminopyrazole derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. The data presented herein is collated from a study on novel synthesized 5-aminopyrazole and pyrazolopyrimidine derivatives, evaluated for their cytotoxic effects against various human cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic activity of the synthesized 5-aminopyrazole derivatives was evaluated against three human cancer cell lines: breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below, alongside the reference drug 5-Fluorouracil (5-FU).

CompoundRR'IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116IC50 (µM) vs. HepG2
4a HH18.32 ± 0.4121.25 ± 0.37> 50
4b ClH15.14 ± 0.2818.33 ± 0.4945.17 ± 0.81
4c OCH3H25.18 ± 0.5328.14 ± 0.62> 50
7a HPhenyl14.25 ± 0.2916.41 ± 0.3333.18 ± 0.58
7b ClPhenyl11.51 ± 0.3513.12 ± 0.2728.42 ± 0.46
7c OCH3Phenyl22.43 ± 0.4725.19 ± 0.5148.22 ± 0.73
5-FU --8.12 ± 0.159.24 ± 0.1812.51 ± 0.23

Structure-Activity Relationship (SAR) Analysis

The analysis of the cytotoxicity data reveals key structural features influencing the anticancer activity of these 5-aminopyrazole derivatives:

  • Effect of Substitution on the Phenyl Ring (R):

    • The presence of an electron-withdrawing group, such as chlorine (Cl) at the para-position of the phenyl ring (compounds 4b and 7b ), consistently resulted in higher cytotoxic activity across all tested cell lines compared to the unsubstituted (R=H) or electron-donating methoxy (R=OCH3) substituted analogs. This suggests that the electronic properties of this substituent play a crucial role in the compound's anticancer efficacy.

  • Impact of Pyrazolopyrimidine Formation (R'):

    • Cyclization of the 4-aminopyrazole derivatives into the corresponding pyrazolo[4,3-d]pyrimidine analogues (compounds 7a-c ) generally led to a significant enhancement in cytotoxic activity compared to their acyclic precursors (4a-c ). This indicates that the rigidified, fused ring system is favorable for interaction with the biological target.

  • Compound 7b as the Lead:

    • Compound 7b , featuring both a 4-chlorophenyl substituent and the pyrazolopyrimidine core, emerged as the most potent derivative in this series, with the lowest IC50 values against MCF-7 and HCT-116 cell lines.

The logical flow of the SAR can be visualized as follows:

SAR_Logic cluster_core Core Scaffold cluster_mod1 Modification 1: Phenyl Substitution (R) cluster_mod2 Modification 2: Ring Cyclization (R') cluster_activity Biological Activity Aminopyrazole 5-Aminopyrazole Core Unsubstituted Unsubstituted (R=H) EW_Group Electron-Withdrawing (R=Cl) ED_Group Electron-Donating (R=OCH3) Acyclic Acyclic Unsubstituted->Acyclic LowActivity Lower Activity Unsubstituted->LowActivity EW_Group->Acyclic HighActivity Higher Activity EW_Group->HighActivity ED_Group->Acyclic ED_Group->LowActivity Cyclized Pyrazolopyrimidine Acyclic->Cyclized Acyclic->LowActivity Cyclized->HighActivity

Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxicity of the 5-aminopyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability.

Methodology:

  • Cell Seeding: Cancer cells (MCF-7, HCT-116, and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, 5-Fluorouracil, and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

The general workflow for the MTT assay is depicted below:

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway Involvement

While the specific molecular targets of these compounds were not elucidated in the primary study, 5-aminopyrazole derivatives are known to act as kinase inhibitors. Several signaling pathways are critical in cancer cell proliferation and survival, and are often targeted by such inhibitors. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway can lead to anticancer effects.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates DownstreamKinase Downstream Kinase (e.g., MK2) p38->DownstreamKinase phosphorylates TranscriptionFactor Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactor activates DownstreamKinase->TranscriptionFactor activates GeneExpression Gene Expression (Apoptosis, Inflammation) TranscriptionFactor->GeneExpression regulates

Caption: Simplified overview of the p38 MAPK signaling pathway.

A Head-to-Head Battle: Unpacking the Efficacy of Pyrazole- and Triazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing struggle against fungal pathogens that threaten global food security and agricultural productivity, pyrazole and triazole-based fungicides have emerged as two of the most formidable classes of chemical controls. Both offer broad-spectrum activity, but their distinct modes of action, efficacy against specific pathogens, and resistance profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic decisions in the development of new and effective crop protection agents.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between pyrazole and triazole fungicides lies in their primary cellular targets within the fungal pathogen.

Triazole Fungicides: This well-established class of fungicides acts by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Specifically, triazoles target the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[1] By disrupting this key step in the ergosterol biosynthesis pathway, triazole fungicides compromise the integrity and function of the cell membrane, leading to abnormal fungal growth and ultimately, cell death.[2][3]

Pyrazole Fungicides: The mechanism of action for pyrazole-based fungicides is more diverse. A significant group of pyrazole carboxamide fungicides function as succinate dehydrogenase inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain, disrupting the fungus's energy production.[4] By inhibiting succinate dehydrogenase, these fungicides block the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a rapid cessation of cellular energy production and subsequent fungal death.[4] Other novel pyrazole derivatives may have different modes of action, highlighting the chemical versatility of this class.[5][6]

Fungicide_Mechanism_of_Action cluster_triazole Triazole Fungicides cluster_pyrazole Pyrazole Fungicides (SDHI) Triazole Triazole Fungicide CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Ergosterol_Pathway->Cell_Membrane Component of Fungal_Death_T Fungal Cell Death Cell_Membrane->Fungal_Death_T Disruption leads to Pyrazole Pyrazole Fungicide (SDHI) SDH Succinate Dehydrogenase (Complex II) Pyrazole->SDH Inhibits Mitochondria Mitochondrial Respiration (TCA Cycle & Oxidative Phosphorylation) ATP ATP Production Mitochondria->ATP Drives Fungal_Death_P Fungal Cell Death ATP->Fungal_Death_P Cessation leads to

Caption: Comparative signaling pathways of triazole and pyrazole (SDHI) fungicides.

Comparative Efficacy: A Quantitative Look

The efficacy of fungicides is typically quantified by metrics such as the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher potency. The following tables summarize reported efficacy data for representative pyrazole and triazole fungicides against various fungal pathogens.

Table 1: Efficacy of Pyrazole-Based Fungicides Against Various Fungal Pathogens

FungicideFungal PathogenEC50 (mg/L or µg/mL)Reference
SCU2028 (Pyrazole Carboxamide)Rhizoctonia solani0.022[4]
Compound 26 (Pyrazole Derivative)Botrytis cinerea2.432[6]
Compound 26 (Pyrazole Derivative)Rhizoctonia solani2.182[6]
Compound 26 (Pyrazole Derivative)Valsa mali1.787[6]
Compound 26 (Pyrazole Derivative)Thanatephorus cucumeris1.638[6]
Compound 26 (Pyrazole Derivative)Fusarium oxysporum6.986[6]
Compound 26 (Pyrazole Derivative)Fusarium graminearum6.043[6]
Compound 1v (Pyrazole Analogue)Fusarium graminearum0.0530 µM[7]
Compound 10d (Pyrazole Derivative)Gaeumannomyces graminis var. triticiInhibition rate of 100% at 16.7 µg/mL[8]
Compound 10e (Pyrazole Derivative)Gaeumannomyces graminis var. triticiInhibition rate of 94.0% at 16.7 µg/mL[8]

Table 2: Efficacy of Triazole-Based Fungicides Against Various Fungal Pathogens

FungicideFungal PathogenMIC (µg/mL)Reference
Compound 5kCandida albicans0.125[9]
Compound 5kCryptococcus neoformans0.125[9]
Compound 5kAspergillus fumigatus8.0[9]
Compound 6cCandida albicans0.0625[9]
Compound 6cCryptococcus neoformans0.0625[9]
Compound 6cAspergillus fumigatus4.0[9]
Tebuconazole (1 application)Fusarium head blight59% control efficacy[10]
Tebuconazole (2 applications)Fusarium head blight53% control efficacy[10]
Propiconazole (2 applications)Fusarium head blight47% control efficacy[10]

Note: Direct comparison of EC50 and MIC values across different studies should be done with caution due to variations in experimental protocols.

Experimental Protocols for Efficacy Evaluation

The determination of fungicide efficacy relies on standardized and reproducible experimental protocols. A general workflow for in vitro fungicide screening is outlined below.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture Spore_Suspension 2. Spore/Mycelial Suspension Preparation Fungal_Culture->Spore_Suspension Inoculation 5. Inoculation of Multi-well Plates Spore_Suspension->Inoculation Fungicide_Stock 3. Fungicide Stock Solution Preparation Serial_Dilution 4. Serial Dilution of Fungicide Fungicide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation under Controlled Conditions Inoculation->Incubation Growth_Measurement 7. Measurement of Fungal Growth (e.g., OD620) Incubation->Growth_Measurement Data_Processing 8. Calculation of Growth Inhibition Growth_Measurement->Data_Processing EC50_Determination 9. Dose-Response Curve and EC50 Calculation Data_Processing->EC50_Determination

Caption: A generalized experimental workflow for in vitro fungicide efficacy screening.
Key Experimental Details:

  • Fungal Strains and Culture: Pathogenic fungal strains are typically obtained from culture collections or isolated from infected plant material. They are maintained on a suitable growth medium, such as potato dextrose agar (PDA), under controlled temperature and light conditions.

  • Inoculum Preparation: For the assay, a suspension of fungal spores or mycelial fragments is prepared. The concentration of the inoculum is standardized to ensure consistent results.

  • Fungicide Preparation: The test fungicides are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared to test a range of concentrations.

  • Assay Procedure: The assay is often performed in multi-well plates.[11][12] A small volume of the fungal inoculum is added to each well, followed by the different concentrations of the fungicide. Control wells containing the fungus with no fungicide and the fungus with the solvent alone are also included.

  • Incubation: The plates are incubated for a specific period under conditions that are optimal for fungal growth.

  • Efficacy Assessment: Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[11] The percentage of growth inhibition is then calculated relative to the untreated control.

  • Data Analysis: The growth inhibition data is plotted against the fungicide concentrations to generate a dose-response curve. From this curve, the EC50 value can be determined using statistical software.[11]

Concluding Remarks

Both pyrazole and triazole fungicides are indispensable tools in modern agriculture for the management of fungal diseases. Triazoles have a long history of effective use and a well-understood mechanism of action targeting ergosterol biosynthesis. Pyrazoles, particularly the SDHI subgroup, represent a newer class of fungicides with a distinct mode of action that targets mitochondrial respiration.

The choice between a pyrazole- and a triazole-based fungicide will depend on several factors, including the target pathogen, the prevalence of resistance to either class in the local fungal population, and the specific crop. The quantitative data presented in this guide highlights the high potency of certain novel pyrazole and triazole derivatives against a range of fungal pathogens. For researchers and drug development professionals, the continued exploration of these two chemical scaffolds holds significant promise for the discovery of next-generation fungicides with improved efficacy and environmental profiles.

References

Cross-Reactivity Profiling of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available cross-reactivity data for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is limited. This guide has been constructed as a template, utilizing representative data for a hypothetical aminopyrazole compound, herein referred to as AP-X, to illustrate the principles and methodologies of cross-reactivity profiling. The experimental data presented is illustrative and should be replaced with compound-specific results.

This guide provides a comparative analysis framework for assessing the selectivity of this compound (AP-X) against a panel of kinases, comparing its performance with a known competitor compound. Detailed experimental protocols and workflow visualizations are included to aid researchers in designing and interpreting selectivity profiling studies.

Introduction to Cross-Reactivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Cross-reactivity profiling is a critical step in drug development that systematically evaluates the interaction of a compound against a broad spectrum of related and unrelated biological targets. This process helps to:

  • Identify potential off-target liabilities.

  • Understand the compound's mechanism of action and potential for polypharmacology.

  • Build a comprehensive safety and selectivity profile.

  • Guide lead optimization efforts to enhance selectivity.

This guide focuses on in vitro kinase profiling, a common method to assess the selectivity of small molecule inhibitors across the human kinome.

Quantitative Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of AP-X and a competitor compound against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency.

Kinase TargetAP-X (IC50 in nM)Competitor A (IC50 in nM)Kinase FamilyComments
JNK3 7 15 MAPK Primary Target
JNK1250300MAPKHigh selectivity for JNK3 over JNK1.
p38α>10,0008,000MAPKExcellent selectivity against the closely related p38 MAPK family.[1]
ERK2>10,000>10,000MAPKNo significant inhibition observed.
LRRK28501,200TKLModerate off-target activity.
FGFR11,5002,500TKPotential off-target interaction.
IRAK44,0005,500TKLWeak off-target activity.[2][3]
CDK2>10,0009,500CMGCHigh selectivity against cell cycle kinases.
ROCK17,5008,000AGCMinimal inhibition.
AKT1>10,000>10,000AGCNo significant inhibition observed.

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. Below is a representative protocol for an in vitro kinase profiling assay.

Assay Principle:

The radiometric kinase assay is considered a gold standard for its direct measurement of substrate phosphorylation.[4] This method quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • AP-X and competitor compounds, serially diluted in DMSO

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Microtiter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (AP-X and Competitor A) in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Reaction Setup: In a 96-well microtiter plate, add 5 µL of the kinase reaction buffer.

  • Add Compound: Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

  • Add Kinase: Add 10 µL of the respective recombinant kinase diluted in kinase reaction buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the ATP/substrate mix (containing the specific peptide substrate and [γ-³³P]ATP in kinase reaction buffer). The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air-dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.

4.1. JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][5][6] As aminopyrazole derivatives are often designed as JNK inhibitors, understanding this pathway is key to interpreting the compound's activity.

JNK_Signaling_Pathway Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stimuli->MAP3K MKK4_7 MAP2K (MKK4, MKK7) MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK AP1 c-Jun / AP-1 JNK->AP1 Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation AP1->Inflammation AP_X AP-X AP_X->JNK Inhibition

JNK Signaling Pathway and the inhibitory action of AP-X.

4.2. Experimental Workflow for Kinase Profiling

The following diagram illustrates the key steps in a typical in vitro kinase inhibitor profiling workflow, from compound preparation to data analysis.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep 1. Compound Dilution (AP-X & Competitor A) Reaction 3. Kinase Reaction (Incubate Compound + Kinase + ATP/Substrate) Compound_Prep->Reaction Reagent_Prep 2. Reagent Preparation (Kinases, Substrates, [γ-³³P]ATP) Reagent_Prep->Reaction Stop_Transfer 4. Stop & Transfer (Spot onto P81 paper) Reaction->Stop_Transfer Wash 5. Washing Steps (Remove unincorporated [γ-³³P]ATP) Stop_Transfer->Wash Detection 6. Scintillation Counting (Measure incorporated radioactivity) Wash->Detection Data_Analysis 7. Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50_Determination 8. IC50 Determination (Dose-response curve fitting) Data_Analysis->IC50_Determination

References

In Vivo Validation of Pyrazole Compounds as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of various pyrazole compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of efficacy, mechanisms of action, and experimental validation.

Comparative Efficacy of Pyrazole Derivatives

The anti-inflammatory potential of novel pyrazole derivatives has been extensively evaluated in vivo, primarily through the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rodents. These studies consistently demonstrate that certain pyrazole compounds exhibit anti-inflammatory activity comparable or superior to that of commonly used NSAIDs such as indomethacin, diclofenac, and the selective COX-2 inhibitor, celecoxib.

Carrageenan-Induced Paw Edema Model

This model is a well-established method for assessing acute inflammation. The percentage of edema inhibition is a key metric for evaluating the efficacy of a given compound.

Compound/DrugDoseAnimal ModelTime Post-CarrageenanEdema Inhibition (%)Reference
Pyrazole-Thiazole Hybrid10 mg/kgRat3 h75[1]
3,5-diarylpyrazoles10 mg/kgRat3 h65-80[1]
Pyrazoline 2dNot SpecifiedRatNot SpecifiedHigher than Indomethacin[2]
Pyrazoline 2eNot SpecifiedRatNot SpecifiedHigher than Indomethacin[2]
Carboxyphenylhydrazone (N9)Not SpecifiedRat1 hMore potent than Celecoxib[3]
Carboxyphenylhydrazone (N7)Not SpecifiedRatNot SpecifiedMore potent than Celecoxib[3]
Indomethacin5 mg/kgRat5 hSignificant Inhibition[4]
Indomethacin10 mg/kgNot SpecifiedNot Specified55[1]
Celecoxib50 mg/kgRat3 h & 5 hSignificant Inhibition[5]
Asparacosin A20 mg/kgRat3 h & 5 hSignificant Inhibition[5]
Asparacosin A40 mg/kgRat3 h & 5 hSignificant Inhibition[5]
Cotton Pellet-Induced Granuloma Model

This model is used to evaluate the chronic anti-inflammatory effects of compounds by measuring the inhibition of granulomatous tissue formation.

Compound/DrugDoseAnimal ModelOutcomeReference
1H-pyrazolyl derivatives (12a)Not SpecifiedRatPotent anti-inflammatory activity[6]
Carboxyphenylhydrazone (N7)Not SpecifiedRat1.13 times more potent than Celecoxib[3]
Acetylated Pyrazole (N5)Not SpecifiedRat1.17 times more potent than Celecoxib[3]
CelecoxibNot SpecifiedRatStandard Reference[3]

Key Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[7] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects.[7] Celecoxib, a well-known pyrazole-based drug, is a selective COX-2 inhibitor.[8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrazole_Compounds Pyrazole Compounds (e.g., Celecoxib) Pyrazole_Compounds->COX2 Inhibition

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Compounds.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][10] Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits.[11]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive) IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65_active p50/p65 (Active) p_IkBa->p50_p65_active Degradation of IκBα Nucleus Nucleus p50_p65_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Activates Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->IKK_Complex Inhibition

Figure 2: Inhibition of the NF-κB Signaling Pathway by Pyrazole Compounds.

Experimental Protocols

Standardized and reproducible in vivo models are critical for the validation of anti-inflammatory compounds. Below are the detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This protocol is a widely used model for acute inflammation.[6][12]

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Animals are fasted for 16-24 hours before the experiment with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Test compounds, a standard drug (e.g., indomethacin), or vehicle are administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization & Fasting Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Compound/Drug Administration Baseline_Measurement->Compound_Administration Carrageenan_Injection Carrageenan Injection Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: General Experimental Workflow for Carrageenan-Induced Paw Edema.

Cotton Pellet-Induced Granuloma in Rats

This protocol is a model for studying the chronic phase of inflammation.[13][14]

Objective: To evaluate the chronic anti-inflammatory and anti-proliferative activity of test compounds.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Sterile, pre-weighed cotton pellets (e.g., 10 ± 1 mg or 50 mg) are used.[13][14]

  • Under light anesthesia, the pellets are implanted subcutaneously, typically in the axilla or groin region of the rat.[15]

  • Test compounds, a standard drug (e.g., dexamethasone), or vehicle are administered daily for a set period (e.g., 7 consecutive days).[13]

  • On the day after the last treatment (e.g., day 8), the animals are euthanized.

  • The cotton pellets, along with the surrounding granulomatous tissue, are carefully excised and dried in an incubator at 60°C until a constant weight is achieved.[13]

  • The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.

  • The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with that of the control group.

Conclusion

The in vivo data strongly support the continued investigation of pyrazole derivatives as a promising class of anti-inflammatory agents. Their efficacy, often comparable or superior to existing NSAIDs, coupled with the potential for improved safety profiles through selective COX-2 inhibition and modulation of other key inflammatory pathways like NF-κB, makes them attractive candidates for further drug development. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel pyrazole compounds.

References

Head-to-head comparison of pyrazole isomers' biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Pyrazole Regioisomers as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

For researchers and scientists in the field of drug development, particularly those focused on antimalarial agents, the strategic design and synthesis of enzyme inhibitors are of paramount importance. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. However, the biological activity of pyrazole derivatives can be significantly influenced by the substitution pattern on the pyrazole ring. This guide provides a head-to-head comparison of the biological activity of two series of pyrazole regioisomers: 5-hydroxy- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.

The data presented herein is derived from a study by Pod de Falois et al., which details the regioselective synthesis and comparative biological evaluation of these pyrazole isomers.[1]

Comparative Analysis of Inhibitory Activity

The inhibitory activity of the synthesized pyrazole regioisomers against P. falciparum dihydroorotate dehydrogenase (PfDHODH) was quantified by determining their half-maximal inhibitory concentrations (IC50). The results clearly demonstrate that the 5-hydroxypyrazole regioisomers consistently exhibit greater potency compared to their 3-hydroxy counterparts.

Compound IDRegioisomerR SubstituentPfDHODH IC50 (µM)[1]
1a 5-hydroxyPhenyl1.2 ± 0.1
2a 3-hydroxyPhenyl> 50
1b 5-hydroxy4-Chlorophenyl0.8 ± 0.1
2b 3-hydroxy4-Chlorophenyl25 ± 2
1c 5-hydroxy4-Bromophenyl0.7 ± 0.1
2c 3-hydroxy4-Bromophenyl18 ± 1
1d 5-hydroxy4-Fluorophenyl1.1 ± 0.1
2d 3-hydroxy4-Fluorophenyl45 ± 3

Synthesis and Experimental Protocols

The regioselective synthesis of the 5-hydroxy and 3-hydroxy pyrazole isomers was a key aspect of the study, enabling the direct comparison of their biological activities.

Synthesis of 5-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates

The synthesis of the 5-hydroxy pyrazole isomers was achieved through a two-step process involving an acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with the corresponding arylhydrazines, followed by a base-catalyzed cyclization of the resulting hydrazone intermediates.[1]

cluster_0 Synthesis of 5-Hydroxy Pyrazole Isomers Diethyl [(dimethylamino)methylene]malonate Diethyl [(dimethylamino)methylene]malonate Arylhydrazine Arylhydrazine Diethyl [(dimethylamino)methylene]malonate->Arylhydrazine 1. AcOH, EtOH, reflux Hydrazone Intermediate Hydrazone Intermediate Arylhydrazine->Hydrazone Intermediate 5-Hydroxy Pyrazole 5-Hydroxy Pyrazole Hydrazone Intermediate->5-Hydroxy Pyrazole 2. NaOEt, EtOH, reflux

Caption: Synthetic workflow for 5-hydroxy pyrazole isomers.

Synthesis of 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates

A novel two-step synthesis was developed for the 3-hydroxy pyrazole isomers. This pathway involved the acylation of arylhydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane.[1]

cluster_1 Synthesis of 3-Hydroxy Pyrazole Isomers Arylhydrazine Arylhydrazine Methyl Malonyl Chloride Methyl Malonyl Chloride Arylhydrazine->Methyl Malonyl Chloride 1. Et3N, CH2Cl2 Hydrazide Intermediate Hydrazide Intermediate Methyl Malonyl Chloride->Hydrazide Intermediate 3-Hydroxy Pyrazole 3-Hydroxy Pyrazole Hydrazide Intermediate->3-Hydroxy Pyrazole 2. t-BuO-CH(NMe2)2, reflux

Caption: Synthetic workflow for 3-hydroxy pyrazole isomers.

Experimental Protocol for PfDHODH Inhibition Assay

The following is a summary of the experimental protocol used to determine the PfDHODH inhibitory activity of the pyrazole isomers.

  • Enzyme and Substrates : Recombinant P. falciparum dihydroorotate dehydrogenase was used. The substrates were dihydroorotate and decylubiquinone.

  • Assay Buffer : The assay was performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20, and 10% glycerol.

  • Reaction : The enzyme was pre-incubated with the test compounds (dissolved in DMSO) for 15 minutes at room temperature. The reaction was initiated by the addition of dihydroorotate and decylubiquinone.

  • Detection : The reduction of decylubiquinone was monitored by the decrease in absorbance at 280 nm.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Context

Plasmodium falciparum dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite. Unlike humans, who can salvage pyrimidines from their host, P. falciparum is primarily dependent on this de novo pathway, making PfDHODH an attractive drug target. Inhibition of this enzyme disrupts the parasite's ability to replicate and survive.

cluster_pathway De Novo Pyrimidine Biosynthesis in P. falciparum Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate PfDHODH (Inhibited by Pyrazole Isomers) UMP UMP Orotate->UMP Multiple Steps DNA, RNA, Phospholipids DNA, RNA, Phospholipids UMP->DNA, RNA, Phospholipids

Caption: The role of PfDHODH in the pyrimidine biosynthesis pathway.

References

Assessing the Drug-Resistance Profile of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous compounds targeting a wide array of kinases implicated in cancer and other diseases.[1][2][3] However, the emergence of drug resistance remains a critical obstacle in the clinical application of these targeted therapies. This guide provides a comparative assessment of the drug-resistance profiles of various pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel and existing compounds.

Comparative Efficacy of Pyrazole-Based Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.[1][4]

CompoundTarget Kinase(s)IC50 (nM) - KinaseTarget Cell LineIC50 (µM) - Cell LineReference
Afuresertib (GSK2110183)Akt10.08 (Ki)HCT116 (Colon)0.95[1][4]
RuxolitinibJAK1 / JAK2~3--[5]
AT9283Aurora A / Aurora B, JAK2, Abl(T315I)~3 (Aurora A/B)HCT116 (Colon)Not Specified[5]
EncorafenibBRAF---
Compound 6 (Li et al.)Aurora A160HCT116 (Colon)0.39[4]
MCF-7 (Breast)0.46[4]
Compound 10 (Bcr-Abl inhibitor)Bcr-Abl14.2K562 (Leukemia)0.27[4]
Compound 22 (CDK inhibitor)CDK2, CDK524 (CDK2), 23 (CDK5)Multiple0.411-2.77[4]
Golidocitinib (AZD4205)JAK1-T lymphoma cells-[2]
Pexmetinibp38 MAPK, Tie-2-Myeloma/Leukemia xenografts-[2]
Compound 4 (CDK2 inhibitor, El-Gamal et al.)CDK2/cyclin A23820HCT-116-[6][7]
Compound 9 (CDK2 inhibitor, El-Gamal et al.)CDK2/cyclin A2960HCT-116-[6][7]

Mechanisms of Resistance to Pyrazole-Based Kinase Inhibitors

Drug resistance to kinase inhibitors, including those with a pyrazole core, can arise through various mechanisms, broadly categorized as on-target alterations or the activation of bypass signaling pathways.

On-Target Mechanisms:

  • Secondary Mutations: Mutations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity.

  • Gene Amplification: Increased expression of the target kinase can overcome the inhibitory effect of the drug.

  • Alternative Splicing: Splice variants of the target kinase may exhibit reduced sensitivity to inhibitors.[8]

Off-Target Mechanisms (Bypass Pathways):

  • MAPK Pathway Reactivation: Activation of upstream (e.g., NRAS mutations) or downstream components of the MAPK pathway can bypass the inhibited kinase.[9][10]

  • Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT pathway, is a common resistance mechanism.[10][11] This can be triggered by loss of tumor suppressors like PTEN.[9][10]

  • Phenotype Switching: Cancer cells can undergo epithelial-to-mesenchymal transition (EMT), leading to a more invasive and drug-resistant phenotype.[11]

Experimental Protocols for Assessing Drug Resistance

Standardized and detailed experimental protocols are crucial for the reliable evaluation of drug resistance. Below are methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[1][5][12]

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

  • Add diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells.

  • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.[1]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]

Cell Viability Assay (MTT/MTS or CCK-8)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.[13]

Materials:

  • Drug-sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Pyrazole-based test compounds

  • MTT, MTS, or CCK-8 reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the pyrazole compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add the viability reagent (MTT, MTS, or CCK-8) to each well and incubate for 1-4 hours.

  • If using MTT, add DMSO to dissolve the formazan crystals.[13]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[13]

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of the target kinase and downstream signaling proteins, providing insight into the inhibitor's mechanism of action and potential resistance pathways.[1][14]

Materials:

  • Drug-sensitive and resistant cancer cell lines

  • Pyrazole-based test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for phosphorylated and total forms of the target kinase and downstream effectors like Akt, ERK)

  • Secondary antibodies conjugated to HRP

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the pyrazole inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.[13]

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.[1]

  • Capture the signal using an imaging system and analyze band intensities to determine the effect of the inhibitor on protein phosphorylation.

  • Normalize to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

Visualizing Signaling Pathways and Experimental Workflows

BRAF/MEK/ERK Signaling Pathway and Resistance Mechanisms

BRAF_Pathway RTK RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Pyrazole_BRAFi Pyrazole-based BRAF Inhibitor Pyrazole_BRAFi->BRAF NRAS_mut NRAS Mutation NRAS_mut->BRAF BRAF_amp BRAF Amplification BRAF_amp->MEK PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation

Caption: BRAF signaling and mechanisms of resistance to pyrazole-based inhibitors.

General Experimental Workflow for Assessing Drug Resistance

Experimental_Workflow start Start: Select Pyrazole Inhibitor & Cell Lines (Sensitive vs. Resistant) kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay viability_assay Cell Viability Assay (Determine GI50 in cells) start->viability_assay data_analysis Data Analysis & Comparison kinase_assay->data_analysis western_blot Western Blot Analysis (Target engagement & pathway modulation) viability_assay->western_blot western_blot->data_analysis conclusion Conclusion: Assess Drug-Resistance Profile data_analysis->conclusion

Caption: Workflow for evaluating the resistance profile of pyrazole inhibitors.

References

A Comparative Guide to Pyrazole Synthesis: Established Protocols vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in numerous therapeutic agents.[1][2][3] The continual evolution of synthetic methodologies offers researchers a panoply of options for constructing this vital heterocyclic scaffold. This guide provides an objective comparison of established pyrazole synthesis protocols against more recent, innovative methods, supported by experimental data to inform strategic synthetic planning.

Established Method: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a widely utilized and robust method for pyrazole formation.[4][5][6] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[5][7]

General Reaction Scheme:

  • Reactants: 1,3-Dicarbonyl Compound, Hydrazine/Substituted Hydrazine

  • Conditions: Typically reflux in a protic solvent (e.g., ethanol, acetic acid)[8]

  • Products: Substituted Pyrazoles

Newer Pyrazole Synthesis Methodologies

In recent years, a multitude of novel strategies for pyrazole synthesis have emerged, often focusing on improving efficiency, sustainability ("green chemistry"), and access to diverse substitution patterns. These methods frequently employ advanced catalytic systems, alternative energy sources, or multicomponent reaction designs.[1][9]

Key Areas of Innovation:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[10][11]

  • Multicomponent Reactions (MCRs): Combine three or more starting materials in a one-pot procedure to construct complex pyrazoles with high atom economy.[12]

  • Nano-Catalysis: Employs nanoparticle-based catalysts (e.g., nano-ZnO) to enhance reaction rates and facilitate catalyst recovery and reuse.[1][3]

  • 1,3-Dipolar Cycloadditions: A powerful method for constructing the pyrazole ring with high regioselectivity, often using diazo compounds or their precursors.[3][6][13]

  • Green Chemistry Approaches: Focus on the use of environmentally benign solvents like water, solvent-free conditions, and safer reagents.[9][10]

Quantitative Data Comparison

The following table summarizes key performance indicators for selected established and newer pyrazole synthesis methods, providing a basis for direct comparison.

MethodCatalyst/ConditionsSubstratesYield (%)Reaction TimeKey Advantages
Established Method
Knorr Synthesis (Conventional)Acetic acid, reflux in ethanolEthyl acetoacetate, PhenylhydrazineHigh1-2 hoursWell-established, readily available starting materials.[5][8]
Newer Methods
Nano-Catalyzed SynthesisNano-ZnO, controlled conditionsEthyl acetoacetate, Phenylhydrazineup to 95ShortHigh yields, short reaction times, environmentally friendly catalyst.[1][3]
Microwave-Assisted "One-Pot"K₂CO₃, DMF, 130 °Cα,β-unsaturated ketone, p-toluenesulfonhydrazideHighShortRapid, high yields, solvent-free or minimal solvent conditions.[10]
Silver-Catalyzed SynthesisAgOTf (1 mol%), room temperatureTrifluoromethylated ynones, Aryl/alkyl hydrazinesup to 991 hourHigh yields and regioselectivity under mild conditions.[1]
Iodine-Catalyzed MulticomponentMolecular iodine, K₂HPO₄·3H₂OSulfonyl hydrazines, 1,3-dicarbonyl compounds, Sodium sulfiteHigh-One-pot synthesis of functionalized pyrazoles.[12]
Aqueous Synthesis (MCR)Cetyltrimethylammonium bromide (CTAB), waterArylaldehydes, Ethyl acetoacetate, Hydrazine--Environmentally friendly, uses water as a solvent.[9]

Experimental Protocols

Protocol 1: Established Knorr Pyrazole Synthesis

This protocol outlines the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.[5]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add phenylhydrazine (1.0 equivalent) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Newer Microwave-Assisted "One-Pot" Synthesis

This protocol describes a microwave-mediated one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from an α,β-unsaturated ketone and p-toluenesulfonhydrazide.[10]

Materials:

  • α,β-unsaturated ketone (e.g., trans-chalcone)

  • p-toluenesulfonhydrazide

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, mix the α,β-unsaturated ketone (1.0 equivalent) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • Add potassium carbonate (2.0 equivalents) and a minimal amount of DMF.

  • Place the reaction vessel in a microwave reactor and irradiate at 130 °C for the optimized reaction time (typically short).

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical workflow for comparing different pyrazole synthesis methodologies, from initial substrate selection to final product analysis and comparison.

G cluster_setup 1. Experimental Setup cluster_synthesis 2. Synthesis cluster_analysis 3. Analysis & Purification cluster_comparison 4. Benchmarking Start Select Substrates (1,3-Dicarbonyls, Hydrazines, etc.) Method1 Established Method (e.g., Knorr Synthesis) Start->Method1 Method2 New Method (e.g., Microwave-Assisted) Start->Method2 Protocol1 Execute Protocol 1 (Conventional Heating) Method1->Protocol1 Protocol2 Execute Protocol 2 (Microwave Irradiation) Method2->Protocol2 Workup1 Workup & Purification Protocol1->Workup1 Workup2 Workup & Purification Protocol2->Workup2 Analysis1 Characterization (NMR, MS, etc.) Workup1->Analysis1 Analysis2 Characterization (NMR, MS, etc.) Workup2->Analysis2 Compare Compare Results Analysis1->Compare Analysis2->Compare DataTable Data Table (Yield, Time, Purity) Compare->DataTable

Caption: Workflow for benchmarking pyrazole synthesis methods.

References

Cytotoxicity of Novel Pyrazole Derivatives: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various novel pyrazole derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies and visual representations of key cellular processes.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery due to their diverse pharmacological activities.[1] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell types. This guide summarizes recent findings on the cytotoxic effects of newly synthesized pyrazole derivatives, providing a comparative analysis of their potency and cellular mechanisms of action.

Data Presentation: Cytotoxicity of Pyrazole Derivatives (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxic potency.

Pyrazole Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference
1-Aryl-1H-pyrazole-fused curcumin analogs
Compound 12MDA-MB-231 (Breast)16.13[1]
HepG2 (Liver)3.64[1]
Compound 13MDA-MB-231 (Breast)10.21[1]
HepG2 (Liver)4.18[1]
Compound 14MDA-MB-231 (Breast)8.75[1]
HepG2 (Liver)5.26[1]
Indole-pyrazole hybrids
Compound 33HCT116 (Colon)<23.7[1]
MCF7 (Breast)<23.7[1]
HepG2 (Liver)<23.7[1]
A549 (Lung)<23.7[1]
Compound 34HCT116 (Colon)<23.7[1]
MCF7 (Breast)<23.7[1]
HepG2 (Liver)<23.7[1]
A549 (Lung)<23.7[1]
Pyrazolo[1,5-a]pyrimidine analogs
Compound 8HeLa (Cervical)0.0248 (avg)[1]
MCF7 (Breast)0.0248 (avg)[1]
A549 (Lung)0.0248 (avg)[1]
HCT116 (Colon)0.0248 (avg)[1]
Compound 9HeLa (Cervical)0.028 (avg)[1]
MCF7 (Breast)0.028 (avg)[1]
A549 (Lung)0.028 (avg)[1]
HCT116 (Colon)0.028 (avg)[1]
1H-Pyrazolo[3,4-d]pyrimidine derivative
Compound 24A549 (Lung)8.21[1]
HCT116 (Colon)19.56[1]
Pyrazole Methyl Ester
Compound 5bK562 (Leukemia)0.021[2]
MCF-7 (Breast)1.7[2]
A549 (Lung)0.69[2]
Pyrazole Cyano Derivative
Compound 5eK562 (Leukemia)Potent[2]
MCF-7 (Breast)Potent[2]
A549 (Lung)Potent[2]
Pyrazole-based Chalcone Hybrids
MS7OSCC cell lines (Oral)Highly selective[3]
MS8OSCC cell lines (Oral)Highly selective[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine
Compound 5HepG2 (Liver)13.14[4]
MCF-7 (Breast)8.03[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies for determining the cytotoxicity of pyrazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control (e.g., DMSO) are also included.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[8]

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content.[1][9][10]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.[11]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[1]

  • Staining: The plates are washed with water and air-dried. An SRB solution (typically 0.4% in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.[1]

  • Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.[1]

  • Dye Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.[1][10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510-540 nm using a microplate reader.[1]

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.

Signaling Pathways and Mechanisms of Action

Several novel pyrazole derivatives exert their cytotoxic effects by targeting key cellular pathways involved in cancer cell proliferation and survival. The following diagrams illustrate two of the prominent mechanisms of action identified in recent studies.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) seed Seed cells in 96-well plates start->seed treat Treat with Novel Pyrazole Derivatives (various concentrations) incubate Incubate for 48-72 hours treat->incubate assay_choice MTT or SRB Assay incubate->assay_choice measure Measure Absorbance assay_choice->measure calculate Calculate % Cell Viability measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Experimental Workflow for Cytotoxicity Assessment.
Inhibition of Tubulin Polymerization

Certain pyrazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).

tubulin_inhibition_pathway cluster_pyrazole Mechanism of Action cluster_cellular_process Cellular Process pyrazole Novel Pyrazole Derivatives microtubules Microtubule Polymerization pyrazole->microtubules Inhibits tubulin α/β-Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Proper formation allows progression apoptosis Apoptosis cell_cycle->apoptosis Arrest triggers

Inhibition of Tubulin Polymerization by Pyrazole Derivatives.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Other pyrazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] By inhibiting CDK2, these compounds can halt the progression of the cell cycle, particularly at the G1/S transition, thereby preventing cancer cell proliferation.

cdk2_inhibition_pathway cluster_pyrazole Mechanism of Action cluster_cell_cycle_regulation Cell Cycle Regulation pyrazole Novel Pyrazole Derivatives active_complex Active Cyclin E/CDK2 Complex pyrazole->active_complex Inhibits cyclinE Cyclin E cyclinE->active_complex cdk2 CDK2 cdk2->active_complex rb_protein Rb Protein active_complex->rb_protein Phosphorylates e2f E2F Transcription Factor rb_protein->e2f Releases g1_s_transition G1/S Phase Transition e2f->g1_s_transition Activates proliferation Cell Proliferation g1_s_transition->proliferation

Inhibition of the CDK2 Pathway by Pyrazole Derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is crucial for maintaining laboratory safety and environmental compliance. As a member of the pyrazole derivative family, this compound should be handled as hazardous chemical waste.[1] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is the first and most critical step.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][3]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[4][5] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]

Step-by-Step Disposal Protocol

  • Waste Collection (Solid Form):

    • Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.[2]

    • Any materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be placed in this container.[2]

  • Waste Collection (Solutions):

    • If the compound is in a solution, it should be collected in a compatible, sealed container intended for hazardous liquid waste.

    • Where possible, avoid mixing this waste with other waste streams, particularly halogenated solvents, unless explicitly permitted by your EHS department.[1]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled.[1] The label should include:

      • The words "Hazardous Waste."[1]

      • The full chemical name: "this compound."

      • An accurate list of all constituents and their approximate concentrations if in a solution.[1]

      • Appropriate hazard warnings (e.g., "Harmful," "Irritant").[2]

      • The date when waste accumulation began.[1]

      • The name of the principal investigator and the laboratory location.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1][2] This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • Empty Container Decontamination:

    • Empty containers that held the compound must be decontaminated by rinsing them at least three times with a suitable solvent.[1]

    • The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] Subsequent rinseates may also need to be collected, depending on institutional policies.

  • Arranging for Final Disposal:

    • Follow your institution's established procedures to request a pickup of the hazardous waste by the EHS department or a licensed professional waste disposal service.[2]

    • The ultimate and recommended method for the disposal of such chemical compounds is typically high-temperature incineration.[2]

Summary of Safety and Disposal Parameters

ParameterGuidelineCitations
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[4][5]
Handling Area Well-ventilated area or chemical fume hood.[4][6]
Disposal Method Treat as hazardous waste; professional disposal via high-temperature incineration is recommended.[1][2]
Solid Waste Container Clearly labeled, sealable, and chemically compatible.[2]
Liquid Waste Container Compatible, sealed container for hazardous liquid waste.[1]
Prohibited Disposal Routes Do not dispose of in drains or regular trash.[1][3][7]
Storage of Waste Designated, well-ventilated hazardous waste accumulation area.[1][2]
Incompatible Materials Strong oxidizing agents, acids, bases.[6][7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Is the waste solid or liquid? B->C D Collect in a labeled, sealed solid waste container C->D Solid E Collect in a labeled, sealed liquid waste container C->E Liquid F Include contaminated materials (gloves, paper) in container D->F G Store container in designated hazardous waste area E->G F->G H Rinse empty original container 3x; collect first rinseate as hazardous waste G->H I Request waste pickup by EHS or licensed contractor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational procedures for the handling and disposal of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified with the GHS hazard statement H317, indicating it may cause an allergic skin reaction.[1] Therefore, minimizing exposure through appropriate PPE is mandatory. While the compound itself is the primary concern, any solvents used for solutions should also be considered in the overall risk assessment.

Table 1: Required Personal Protective Equipment (PPE)

Hazard CategoryRequired PPE
Skin Contact Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[2][3] Always inspect gloves before use and replace them immediately if contaminated or damaged. Footwear: Fully enclosed shoes are mandatory.
Eye Contact Safety Glasses/Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Face Shield: A face shield worn over safety goggles is recommended when handling significant quantities of the powder or when there is a risk of splashing.
Inhalation of Powder Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for fine dust is necessary.
General Handling Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

2.1 Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

  • Air and Light Sensitivity: While specific data is not available for this compound, similar heterocyclic compounds can be sensitive to air and light.[4] It is prudent to store the compound in a tightly sealed, opaque container in a cool, dry, and dark place, preferably under an inert atmosphere.[4][5]

2.2 Donning PPE

  • Put on all required PPE as detailed in Table 1, ensuring a proper fit.

2.3 Handling the Solid Compound

  • Carefully transfer the required amount of the powdered compound from its storage container to a weigh boat or appropriate vessel within the fume hood.

  • Avoid creating dust. If any fine powder is generated, it should be contained within the fume hood.

  • Close the primary container tightly immediately after use.

2.4 Post-Handling Procedures

  • Decontamination: Clean all contaminated surfaces and equipment. For minor powder spills, gently wipe with a damp paper towel to avoid aerosolizing the dust, and dispose of the towel as solid chemical waste.[6][7]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, followed by the lab coat).

  • Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[8] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][8]

3.1 Waste Segregation and Collection

  • Solid Waste:

    • Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[8]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[8]

  • Liquid Waste:

    • Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[8]

    • Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate where possible.[2]

3.2 Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components in a mixture with their approximate percentages.[8]

3.3 Storage and Disposal

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[8]

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate & Prepare Fume Hood gather_materials Gather All Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound in Fume Hood don_ppe->weigh_solid prepare_solution Prepare Solution (if applicable) weigh_solid->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Solid & Liquid Hazardous Waste doff_ppe->segregate_waste label_waste Label Waste Containers Appropriately segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste professional_disposal Arrange Professional Disposal via EHS store_waste->professional_disposal

Caption: Workflow for Safe Handling and Disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。